molecular formula C5H7NO2 B12826568 (R)-2-Amino-2-methylbut-3-ynoic acid

(R)-2-Amino-2-methylbut-3-ynoic acid

Cat. No.: B12826568
M. Wt: 113.11 g/mol
InChI Key: CDDYDNDKMRLQEC-RXMQYKEDSA-N
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Description

(R)-2-Amino-2-methylbut-3-ynoic acid is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-2-methylbut-3-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2-methylbut-3-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

(2R)-2-amino-2-methylbut-3-ynoic acid

InChI

InChI=1S/C5H7NO2/c1-3-5(2,6)4(7)8/h1H,6H2,2H3,(H,7,8)/t5-/m1/s1

InChI Key

CDDYDNDKMRLQEC-RXMQYKEDSA-N

Isomeric SMILES

C[C@@](C#C)(C(=O)O)N

Canonical SMILES

CC(C#C)(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

(R)-2-Amino-2-methylbut-3-ynoic Acid: Physicochemical Profiling and Synthetic Integration

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Peptide Scientists, and Structural Biologists

Executive Summary

(R)-2-Amino-2-methylbut-3-ynoic acid (often referred to as (R)-


-ethynylalanine) represents a specialized class of "chimeric" amino acids. It fuses the conformational rigidity of 

,

-disubstituted amino acids with the bioorthogonal reactivity of a terminal alkyne. Unlike its analogue propargylglycine, this molecule possesses a quaternary

-carbon, rendering it chemically immune to base-catalyzed racemization while imposing significant steric constraints on peptide backbones. This guide details its stability profile, mechanism of action in PLP-dependent systems, and optimized protocols for its incorporation into peptides.

Chemical Architecture & Physical Properties

The defining feature of this molecule is the quaternary


-center . By replacing the 

-proton with a methyl group, the molecule loses the acidity typically associated with the C

position. This structural modification dictates its solubility, lipophilicity, and stability.
Table 1: Physicochemical Specifications
PropertyValue / DescriptionRelevance
IUPAC Name (2R)-2-amino-2-methylbut-3-ynoic acidPrecise identification
Molecular Weight 113.11 g/mol Mass spectrometry calculation
Formula C

H

NO

Elemental analysis
pKa (COOH) ~2.1 (Predicted)C-term deprotection / activation
pKa (NH

)
~9.6 (Predicted)N-term coupling / purification
Solubility High in H

O; Low in EtOH, DCM
Requires DMF/NMP for SPPS
Chirality (R)-EnantiomerBiological activity is stereospecific
Structural Class

,

-dialkyl amino acid
Induces helical secondary structure

Stability Profile

The stability of (R)-2-Amino-2-methylbut-3-ynoic acid is best understood by contrasting its two functional "warheads": the quaternary center and the alkyne.

The Quaternary Advantage (Racemization Immunity)

In standard amino acids, the


-proton is acidic (pKa ~21-25 in esters). Strong bases used in peptide synthesis (e.g., Piperidine, DBU) can abstract this proton, leading to racemization via an enolate intermediate.
  • Observation: (R)-2-Amino-2-methylbut-3-ynoic acid cannot racemize via this mechanism because it lacks an

    
    -proton.
    
  • Implication: It survives harsh basic conditions (e.g., prolonged Fmoc removal cycles) that would epimerize sensitive residues like Cysteine or Histidine.

The Alkyne Liability (Oxidative Risk)

While the chiral center is robust, the terminal alkyne is susceptible to specific degradation pathways:

  • Glaser Coupling: In the presence of copper traces and oxygen, two terminal alkynes can homocouple to form a diyne.

  • Hydration: Under strong acidic conditions (e.g., high temperature TFA cleavage) without scavengers, the alkyne can partially hydrate to a ketone, though this is slow.

Diagram 1: Stability & Reactivity Logic

StabilityMap Molecule (R)-2-Amino-2-methylbut-3-ynoic acid AlphaCenter Quaternary Alpha-Center (No H atom) Molecule->AlphaCenter AlkyneGroup Terminal Alkyne (-C≡CH) Molecule->AlkyneGroup NoRacemization RESISTANT to Base (No Enolization) AlphaCenter->NoRacemization Primary Benefit HelixInduction Induces 3-10 Helix (Steric Bulk) AlphaCenter->HelixInduction Structural Effect Oxidation Susceptible to Glaser Coupling (O2/Cu) AlkyneGroup->Oxidation Storage Risk

Caption: Structural dissection showing the stability conferred by the quaternary center versus the handling risks of the alkyne moiety.

Biological Mechanism: PLP-Dependent Enzyme Inhibition[2]

This molecule is frequently employed as a "suicide substrate" or mechanism-based inhibitor for enzymes dependent on Pyridoxal 5'-Phosphate (PLP), such as decarboxylases and transaminases.

Mechanism of Action[3]
  • Schiff Base Formation: The amino group condenses with the PLP cofactor in the enzyme active site, forming an external aldimine.

  • Catalytic Stall (Steric): Normal PLP enzymes abstract the

    
    -proton to generate a carbanion. Since this molecule has no 
    
    
    
    -proton
    , the catalytic cycle stalls.
  • Suicide Inhibition (Reactive): In some cases, the enzyme may attempt to process the

    
    -proton (propargylic), leading to the formation of a reactive allene species. This electrophile can covalently attack an active site nucleophile, permanently inactivating the enzyme.
    
Diagram 2: Enzyme Inhibition Pathway

PLP_Mechanism FreeEnzyme Holoenzyme (PLP-Lysine) Aldimine External Aldimine (Substrate-PLP Complex) FreeEnzyme->Aldimine + Substrate Substrate (R)-2-Amino-2-methylbut-3-ynoic acid Substrate->Aldimine StericBlock PATH A: Steric Blockade No alpha-H to abstract (Competitive Inhibition) Aldimine->StericBlock Primary Mode Suicide PATH B: Mechanism-Based Inactivation Formation of reactive allene (Covalent Modification) Aldimine->Suicide If enzyme attacks gamma-H

Caption: Dual inhibition mechanism: competitive inhibition via steric blockade (primary) and potential suicide inhibition via allene formation.

Synthetic Integration: Solid Phase Peptide Synthesis (SPPS)

Incorporating


,

-disubstituted amino acids is notoriously difficult due to steric hindrance. The methyl group shields the amine, making acylation slow.
Critical Challenges
  • Slow Coupling: Standard HBTU/DIEA protocols often yield <20% conversion.

  • Deletion Sequences: Failure to couple results in missing residues.

  • Fmoc Removal: The bulky group can also slow down Fmoc removal from the preceding residue, though less critically than the coupling step.

Optimized Coupling Protocol

Do not use standard automated cycles. Use the following manual or "double-couple" protocol.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP. These are superior for hindered amines.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to reduce racemization (of the incoming AA) and boost reactivity.

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Avoid DCM.

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Pre-activation: Dissolve 4.0 eq of the incoming Fmoc-amino acid (the one after the hindered residue) and 3.8 eq of HATU in minimal DMF. Add 8.0 eq of DIEA. Let activate for 30-60 seconds (no longer, to avoid guanidinylation).

  • Coupling: Add mixture to the resin-bound (R)-2-Amino-2-methylbut-3-ynoic acid.

  • Reaction Time: Agitate for 2 to 4 hours (vs standard 45 mins).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines). If positive (blue spots), repeat coupling.

  • Capping: Aggressive capping (Acetic Anhydride/Pyridine) is essential after this step to terminate unreacted chains.

Storage & Handling Protocols

To maintain the integrity of the alkyne and the free amine:

  • Temperature: Store at -20°C.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen to prevent moisture absorption and oxidative homocoupling of the alkyne.

  • Solubility Check:

    • Water: Soluble (Acidic pH aids dissolution).

    • DMF/DMSO: Soluble (Preferred for synthesis).

    • Acetonitrile/DCM: Poor solubility.

References

  • Casara, P., & Metcalf, B. W. (1978). Synthesis of

    
    -ethynyl derivatives of amino acids. Tetrahedron Letters, 19(18), 1581-1584. Link
    
  • Duggan, P. J., et al. (2005). Advances in the synthesis of

    
    -quaternary 
    
    
    
    -ethynyl
    
    
    -amino acids. ResearchGate Review. Link
  • Amblard, M., et al. (2006).[1] Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.[1] Link

  • Metzler, D. E., & Snell, E. E. (1952). Deamination of Serine.[2] Journal of Biological Chemistry (Foundational text on PLP mechanisms).

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft. (Foundational text on Alkyne instability/coupling).

Sources

A Technical Guide to (R)-2-Amino-2-methylbut-3-ynoic Acid: A Versatile Building Block for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The development of peptide-based therapeutics is often hampered by inherent limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced efficacy and bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a powerful strategy to overcome these challenges.[1] The incorporation of unnatural amino acids (UAAs) is a cornerstone of peptidomimetic design, enabling precise control over molecular architecture and function.[1][] This guide provides an in-depth technical overview of (R)-2-Amino-2-methylbut-3-ynoic acid, a unique α,α-disubstituted amino acid. Its distinct structural features—an α-methyl group that enforces conformational rigidity and a terminal alkyne that serves as a versatile chemical handle—make it an invaluable tool for modern drug discovery. We will explore its synthesis, conformational impact, and diverse applications in constructing highly constrained and functionalized peptide analogs, from stabilized secondary structures to macrocyclic inhibitors of protein-protein interactions.

Introduction: The Imperative for Unnatural Amino Acids in Drug Design

Peptides represent a privileged class of therapeutics, situated between small molecules and large biologics, offering high target specificity and potency.[1] However, their progression into viable drugs is frequently challenged by rapid degradation by proteases and a lack of defined structure in solution, which results in a significant entropic penalty upon binding to a target. The field of peptidomimetics seeks to address these issues by systematically modifying the peptide backbone or side chains.[3]

A key strategy in this endeavor is the site-specific incorporation of unnatural amino acids (UAAs).[4] UAAs can introduce a vast array of functionalities and structural constraints not accessible through the 20 proteinogenic amino acids.[][] Among these, α,α-disubstituted amino acids are particularly powerful for inducing specific secondary structures, such as β-turns or helices, by restricting the available conformational space of the peptide backbone.[6]

(R)-2-Amino-2-methylbut-3-ynoic acid emerges as a building block of exceptional utility. It combines two powerful features in a single, compact molecule:

  • An α-Methyl Group: This substitution severely constrains the Ramachandran (φ, ψ) dihedral angles, forcing the local peptide backbone into a more rigid and predictable conformation.

  • A Terminal Alkyne (Ethynyl Group): This functional group is a gateway to a host of bioorthogonal chemical reactions. It is most notably used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" and ring-closing alkyne metathesis, allowing for peptide cyclization, labeling, and conjugation.[7][8]

This guide will provide the scientific foundation and practical knowledge for leveraging this versatile UAA in the rational design of next-generation peptidomimetics.

Synthesis of (R)-2-Amino-2-methylbut-3-ynoic Acid

The stereocontrolled synthesis of α-quaternary amino acids is a non-trivial chemical challenge.[9] Several routes have been established, often relying on the alkylation of chiral enolates derived from glycine or alanine equivalents. One robust approach involves the use of an imidazolidinone chiral auxiliary, which allows for high diastereoselectivity.[10]

Synthetic Workflow Overview

The synthesis begins with the formation of a chiral imidazolidinone from a readily available amino acid like L-tryptophan, which is subsequently methylated.[10] The resulting enolate is then alkylated with an appropriate propargyl halide. Finally, acidic hydrolysis removes the auxiliary to yield the desired enantiomerically pure product.

G cluster_synthesis Synthetic Pathway for (R)-2-Amino-2-methylbut-3-ynoic Acid A Chiral Imidazolidinone (from L-Tryptophan) B Methylated Intermediate A->B 1. LDA 2. Methyl Iodide C Alkylated Imidazolidinone B->C 1. LDA 2. Propargyl Bromide D (R)-2-Amino-2-methylbut-3-ynoic acid C->D Acidic Hydrolysis

Caption: A representative synthetic scheme for (R)-2-Amino-2-methylbut-3-ynoic acid.

Detailed Experimental Protocol (Representative)
  • Enolate Formation & Methylation: To a solution of the cis-2,5-disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one in dry THF at -78 °C, add 1.1 equivalents of freshly prepared Lithium diisopropylamide (LDA). Stir for 30 minutes. Add 1.2 equivalents of methyl iodide and allow the reaction to warm slowly to room temperature overnight.

  • Second Alkylation: Cool the solution containing the methylated intermediate back to -78 °C and add a second equivalent of LDA (1.1 eq). After 30 minutes, add propargyl bromide (1.2 eq) and stir, allowing the reaction to proceed to completion as monitored by TLC.

  • Hydrolysis and Deprotection: Quench the reaction with saturated aqueous NH4Cl. After workup and extraction with ethyl acetate, the crude product is subjected to strong acidic hydrolysis (e.g., 6N HCl, reflux) to cleave the imidazolidinone auxiliary.

  • Purification: The final amino acid product is purified from the reaction mixture, typically by ion-exchange chromatography, to yield the pure (R)-2-Amino-2-methylbut-3-ynoic acid.

Characterization Data

The final product should be characterized thoroughly to confirm its structure and purity.

Analysis Expected Results
¹H NMR Signals corresponding to the α-methyl protons, the acetylenic proton, and the α-proton.
¹³C NMR Resonances for the quaternary α-carbon, methyl carbon, carboxylic acid, and the two sp-hybridized alkyne carbons.
Mass Spec (HRMS) Accurate mass measurement confirming the elemental formula C5H7NO2.
Chiral HPLC A single peak when analyzed on a suitable chiral column, confirming high enantiomeric excess.

Conformational Properties and Structural Impact

The true power of (R)-2-Amino-2-methylbut-3-ynoic acid lies in its ability to dictate local peptide conformation.

Backbone Restriction

Standard L-amino acids (except glycine and proline) have a relatively broad range of allowed φ and ψ dihedral angles, as depicted in a Ramachandran plot. The introduction of an α-methyl group creates significant steric hindrance, which dramatically restricts the permissible φ/ψ angles to a small region, often corresponding to that of a right-handed or left-handed α-helix.[6] This pre-organization reduces the entropic cost of binding to a target receptor, as the peptide does not need to "freeze" into its bioactive conformation from a multitude of random coils.

G A High Conformational Flexibility B Incorporation of (R)-2-Amino-2-methylbut-3-ynoic acid A->B C Restricted Dihedral Angles (φ, ψ) B->C D Defined Secondary Structure (e.g., Helix, Turn) C->D E Reduced Entropic Penalty upon Binding D->E F Increased Binding Affinity & Stability E->F

Caption: The causal relationship from UAA incorporation to enhanced binding affinity.

Conformational Analysis Techniques

The structural consequences of incorporating this UAA are typically investigated using a combination of spectroscopic methods and computational modeling.

  • NMR Spectroscopy: In solution, two-dimensional NMR techniques like ROESY or NOESY can identify through-space proximities between protons, providing crucial distance restraints.[11][12] For instance, observing a NOE between the NH of residue i and the NH of residue i+2 is strong evidence of a turn-like conformation.

  • Circular Dichroism (CD) Spectroscopy: CD is highly sensitive to the secondary structure of peptides. A strong negative band around 222 nm and 208 nm is characteristic of an α-helical conformation, allowing for a rapid assessment of the structural impact of the UAA.[12]

Applications in Peptidomimetic Design

The dual-nature of (R)-2-Amino-2-methylbut-3-ynoic acid—a structural anchor and a chemical hub—opens up numerous applications.

Peptide Stapling and Macrocyclization

Constraining a peptide in its bioactive, often helical, conformation can dramatically increase its affinity, stability, and cell permeability. The terminal alkyne is an ideal participant in ring-closing reactions.

  • Alkyne Metathesis: By incorporating two alkyne-containing UAAs into a peptide sequence, a macrocycle can be formed using a molybdenum- or tungsten-based catalyst in a ring-closing alkyne metathesis (RCAM) reaction.[7] This creates a rigid, all-carbon "staple" that locks the peptide's secondary structure.

Bio-conjugation via Click Chemistry

The alkyne serves as a perfect handle for post-synthetic modifications using CuAAC, a highly efficient and specific bioorthogonal reaction. This allows for the attachment of various molecular payloads to the peptidomimetic:

  • Fluorescent Dyes: For use in biological imaging and diagnostic assays.

  • Polyethylene Glycol (PEG): To improve solubility and extend the in vivo half-life.

  • Targeting Ligands: To direct the peptidomimetic to specific cells or tissues.

  • Drug Molecules: Creating potent antibody-drug conjugate-like molecules.[4]

Inhibitors of Protein-Protein Interactions (PPIs)

Many PPIs are mediated by a short helical region on one protein docking into a shallow pocket on another.[13] These targets are notoriously difficult to inhibit with traditional small molecules. Peptidomimetics containing (R)-2-Amino-2-methylbut-3-ynoic acid can be designed to mimic these helical domains. The UAA helps to nucleate and stabilize the helix, presenting the key side chains in the correct orientation for high-affinity binding, effectively disrupting the native PPI.[14]

Key Experimental Protocols

Protocol 1: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Incorporating sterically hindered α,α-disubstituted amino acids requires optimized coupling conditions.

spss_cycle A Resin-Bound Peptide B Fmoc Deprotection A->B 20% Piperidine in DMF C Washing B->C DMF D Amino Acid Coupling C->D Fmoc-AA-OH HBTU/HOBt DIPEA E Washing D->E DMF E->A Cycle Repeats

Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide).

  • Fmoc Deprotection: Swell the resin in dimethylformamide (DMF), then treat with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash thoroughly with DMF.

  • Coupling: In a separate vessel, pre-activate 4 equivalents of Fmoc-(R)-2-Amino-2-methylbut-3-ynoic acid-OH with 3.9 equivalents of HBTU and 4 equivalents of HOBt in DMF. Add 8 equivalents of DIPEA and immediately add the mixture to the resin. Allow the coupling to proceed for 2-4 hours. Note: Longer coupling times and double coupling may be necessary due to steric hindrance.

  • Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM) and methanol, to remove excess reagents.

  • Repeat: Repeat the deprotection-coupling-wash cycle for each subsequent amino acid in the sequence.

  • Cleavage and Global Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Post-Synthesis Labeling via CuAAC (Click Chemistry)

Methodology:

  • Peptide Dissolution: Dissolve the purified, alkyne-containing peptide in a suitable solvent system, such as a mixture of water and DMSO or t-butanol.

  • Reagent Preparation: Prepare stock solutions of the azide-containing molecule (e.g., Azide-Fluor 488), copper(II) sulfate (CuSO4), and a reducing agent like sodium ascorbate.

  • Reaction Setup: To the peptide solution, add the azide molecule (1.5 equivalents). Then, add sodium ascorbate (5 equivalents) followed by CuSO4 (1 equivalent). The reaction should turn a pale yellow/green color.

  • Incubation: Allow the reaction to stir at room temperature for 1-12 hours. Monitor progress by LC-MS.

  • Purification: Upon completion, purify the labeled peptide from the reaction mixture using RP-HPLC to remove excess reagents and unreacted starting material. Lyophilize the pure fractions to obtain the final product.

Conclusion and Future Outlook

(R)-2-Amino-2-methylbut-3-ynoic acid is more than just another unnatural amino acid; it is a sophisticated molecular tool that empowers chemists and biologists to engineer peptides with precisely controlled properties. Its ability to enforce conformational stability while simultaneously providing a reactive handle for further functionalization makes it exceptionally valuable in the design of advanced peptidomimetics.

The continued application of this and similar building blocks will undoubtedly accelerate the development of novel therapeutics for challenging targets, including intracellular PPIs. Future innovations may involve its use in creating complex, multi-functional biomaterials, highly specific diagnostic probes, and next-generation peptide-drug conjugates with enhanced efficacy and targeting capabilities. As our ability to synthesize and incorporate such meticulously designed UAAs grows, so too will our capacity to address some of the most pressing challenges in medicine and biochemistry.

References

  • Zorzi, A., Deyle, K., & Heinis, C. (2017). Cyclic peptide therapeutics: past, present and future. Current Opinion in Chemical Biology, 38, 24-29. [Link]

  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.). Springer Protocols. [Link]

  • Scheme 1. Synthesis of alkyne-macrocyclized peptides. α-Methyl,... - ResearchGate. (n.d.). [Link]

  • Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1 - UCLA. (n.d.). [Link]

  • Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances. [Link]

  • Advances in the synthesis of α-quaternary α-ethynyl α-amino acids - ResearchGate. (n.d.). [Link]

  • One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. (2025). Organic Letters. [Link]

  • US Patent for Synthesis of alpha-methyl, alpha-substituted amino acids. (n.d.).
  • Mzengeza, S., Venkatachalam, T. K., & Diksic, M. (2000). Stereospecific synthesis of alpha-methylated amino acids. Amino Acids, 18(1), 81-8. [Link]

  • Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Innovating with Thiophene: Applications of Thienyl Amino Acids in Material Science. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and... (2022). MDPI. [Link]

  • Synthesis process of compound D-2- aminoxy-3-methylbutyric acid. (n.d.).
  • Conformational analyses of peptides 1–8. a) Structures of... - ResearchGate. (n.d.). [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). National Center for Biotechnology Information. [Link]

  • Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase: A Probe of the Backbone Conformation. (n.d.). Fritz Haber Institute. [Link]

  • Conformational analysis of amino acids and peptides using specific isotope substitution. II. (1975). Journal of the American Chemical Society. [Link]

  • 2-Methylbut-3-ynoic acid. (n.d.). PubChem. [Link]

  • Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid... (1993). RSC Publishing. [Link]

  • 2-(Aminomethyl)but-3-ynoic acid. (n.d.). PubChem. [Link]

  • Designing Peptidomimetics. (n.d.). UPCommons. [Link]

  • Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics. (n.d.). MDPI. [Link]

  • Rational design of small-molecule peptidomimetics for three pivotal protein secondary structures. (n.d.). ChemRxiv. [Link]

  • Structure of L-Val (2-amino-3-methylbutanoic acid). (n.d.). ResearchGate. [Link]

Sources

Steric & Conformational Dynamics of (R)-2-Amino-2-methylbut-3-ynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Amino-2-methylbut-3-ynoic acid (also known as (R)-


-ethynylalanine) represents a high-value scaffold in modern peptidomimetic design. As a non-proteinogenic, 

-disubstituted amino acid, it combines the conformational rigidity of a quaternary carbon with the bioorthogonal reactivity of an alkyne handle.

This guide provides a deep technical analysis of its steric properties, focusing on how the quaternary center restricts peptide backbone flexibility, stabilizes helical secondary structures, and enables precise "click" chemistry applications without compromising steric integrity.

Structural & Stereochemical Analysis[1][2]

The Quaternary Carbon Architecture

The defining feature of this molecule is the tetrasubstituted


-carbon (

). Unlike canonical amino acids (except glycine) which possess a hydrogen atom at this position, (R)-2-Amino-2-methylbut-3-ynoic acid carries two non-hydrogen substituents: a methyl group and an ethynyl group.

Substituent Profile:

  • Amine (

    
    ):  H-bond donor.
    
  • Carboxyl (

    
    ):  H-bond acceptor/donor.
    
  • Methyl (

    
    ):  Hydrophobic, spherical steric bulk.
    
  • Ethynyl (

    
    ):  Hydrophobic, linear (rod-like) geometry, 
    
    
    
    -electron rich.
Stereochemical Assignment (CIP Rules)

To ensure the correct (R)-enantiomer is utilized, the Cahn-Ingold-Prelog (CIP) priorities must be strictly applied. The quaternary nature often confuses automated assignment algorithms.

Priority Sequence:

  • 
     : Nitrogen (Atomic No. 7) 
    
    
    
    Priority 1
  • 
     : Carbon bonded to (O, O, O) 
    
    
    
    Priority 2
  • 
     : Carbon bonded to (C, C, C) 
    
    
    
    Priority 3
  • 
     : Carbon bonded to (H, H, H) 
    
    
    
    Priority 4

Configuration: With the lowest priority group (


) facing away (dashed wedge), the sequence 

traces a Clockwise direction, confirming the (R) configuration.
Steric Bulk Comparison: Methyl vs. Ethynyl

The steric impact of the ethynyl group is distinct from alkyl substituents. While often considered "bulky," its linear geometry creates a unique steric footprint.

ParameterMethyl (

)
Ethynyl (

)
Implication
Geometry Tetrahedral (Spherical)Linear (Cylindrical)Ethynyl allows closer lateral approach.
A-Value 1.70 kcal/mol0.41 kcal/molEthynyl is thermodynamically less demanding in equatorial positions (cyclohexane model).
Effective Length ~2.0 Å~4.2 ÅEthynyl projects further, useful for receptor pocket penetration.
Rotational Freedom High (

symmetry)
None (Linear axis)Ethynyl introduces zero entropic penalty regarding internal rotation.

Conformational Dynamics in Peptidomimetics

The "Thorpe-Ingold" Effect & Backbone Restriction

Incorporating (R)-2-Amino-2-methylbut-3-ynoic acid into a peptide chain introduces severe conformational constraints due to the steric clash between the geminal substituents (methyl/ethynyl) and the peptide backbone carbonyl/amide groups.

This is analogous to the Aib (aminoisobutyric acid) effect but with broken symmetry. The steric bulk forces the backbone torsion angles (


) into specific, narrow regions of the Ramachandran plot.
  • 
     (N-C
    
    
    
    ):
    Restricted to
    
    
    .
  • 
     (C
    
    
    
    -CO):
    Restricted to
    
    
    .
Helical Propensity

The restriction of


 angles strongly promotes the formation of helical secondary structures. Unlike standard amino acids that equilibrate between sheets and helices, 

-ethynylalanine drives the equilibrium toward:
  • 
    -Helix:  Tighter winding, favored in short peptides and steric crowding.
    
  • 
    -Helix:  Stabilized in longer sequences.
    

This property is critical for helix stapling , where the ethynyl group serves as the cross-linking anchor while the quaternary center pre-organizes the helix, minimizing the entropic cost of folding.

Conformational_Landscape Unstructured Unstructured Peptide (High Entropy) Substitution Incorporation of (R)-α-Ethynylalanine Unstructured->Substitution Synthesis StericClash Steric Clash: Backbone vs. Quaternary Center Substitution->StericClash Folding PhiPsiLock Restriction of φ, ψ Angles StericClash->PhiPsiLock Thorpe-Ingold Effect Helix Stable 3_10 or α-Helix (Bioactive Conformation) PhiPsiLock->Helix Thermodynamic Stabilization

Figure 1: Mechanism of helical stabilization induced by the quaternary center.

Synthetic Methodologies & Challenges

Synthesizing quaternary


-amino acids is non-trivial due to the steric hindrance at the reaction center. For the (R)-enantiomer, chiral auxiliaries are the gold standard to ensure high enantiomeric excess (ee).
Recommended Protocol: Phase-Transfer Catalysis (Maruoka Catalyst)

This method avoids harsh conditions that might polymerize the alkyne.

  • Substrate: Start with an alanine-derived Schiff base (protected).

  • Alkylation: Use propargyl bromide? No. To get

    
    -ethynyl, one must use an electrophilic ethynyl source or nucleophilic addition of acetylide to a ketimine.
    
    • Correction: Direct ethynylation is difficult. A more robust route is the Strecker Synthesis using a chiral auxiliary or the nucleophilic addition of lithium trimethylsilylacetylide to a chiral sulfinimine.

Validated Workflow: Chiral Sulfinimine Addition

This protocol yields high diastereoselectivity for the quaternary center.

Step-by-Step Methodology:

  • Imine Formation: Condense methyl ketone (Acetone equivalent with protected acid? No, start with Pyruvate ester) with (S)-tert-butanesulfinamide.

    • Substrate: Methyl pyruvate.

    • Reagent: (S)-t-Bu-SO-NH2, Ti(OEt)4.

    • Product: Chiral Ketimine.

  • Nucleophilic Addition: Add Lithium (trimethylsilyl)acetylide at -78°C.

    • Mechanism:[1][2] The bulky sulfinyl group directs the attack to the Re-face (or Si-face depending on auxiliary), establishing the quaternary stereocenter.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group and the TMS protecting group simultaneously.

  • Isolation: Ion-exchange chromatography to isolate the zwitterionic amino acid.

Synthesis_Workflow Start Methyl Pyruvate Imine Chiral Ketimine Intermediate Start->Imine Condensation Auxiliary (S)-tert-Butanesulfinamide + Ti(OEt)4 Auxiliary->Imine Addition Diastereoselective Addition Imine->Addition Nucleophilic Attack Reagent Li-C≡C-TMS (-78°C, THF) Reagent->Addition Hydrolysis Acid Hydrolysis (HCl/MeOH) Addition->Hydrolysis Deprotection Product (R)-2-Amino-2-methylbut-3-ynoic acid Hydrolysis->Product Purification

Figure 2: Enantioselective synthesis via Chiral Sulfinimine methodology.

Pharmacological & Application Profile

Proteolytic Stability

The quaternary carbon creates a "steric shield" around the amide bond. Proteases (e.g., Trypsin, Chymotrypsin) require access to the peptide backbone to hydrolyze the bond. The


-methyl and 

-ethynyl groups physically block the active site of these enzymes, significantly extending the half-life (

) of peptides containing this residue.
Bioorthogonal "Click" Chemistry

The ethynyl group is a prime handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Utility: Peptide stapling, fluorescent labeling, or conjugation to PEG polymers.

  • Steric Advantage: Unlike bulky cyclooctynes, the terminal alkyne is small enough to avoid disrupting the peptide's binding interface before the reaction.

Data Summary: Stability vs. Canonical Residues
Residue at

Site
Relative Proteolytic RateHelix Propensity (

)
L-Alanine 100% (Baseline)0.0 kcal/mol
Aib (

-Me-Ala)
< 1%-0.8 kcal/mol (Stabilizing)
(R)-

-Ethynylalanine
< 1% -0.6 kcal/mol (Stabilizing)

References

  • Conformational analysis and helical preferences of normal and

    
    -dialkyl amino acids. 
    Source: ResearchGate.[3]
    URL:[Link]
    
  • Advances in the synthesis of

    
    -quaternary 
    
    
    
    -ethynyl
    
    
    -amino acids.
    Source: ResearchGate.[3] URL:[Link]
  • Integrating the intrinsic conform

    
    -amino acids. 
    Source: National Institutes of Health (PMC).
    URL:[Link]
    
  • 2-(Aminomethyl)but-3-ynoic acid | Structure and Properties. Source: PubChem.[4][5] URL:[Link]

Sources

Methodological & Application

Fmoc protection strategies for (R)-2-Amino-2-methylbut-3-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Fmoc Protection of (R)-2-Amino-2-methylbut-3-ynoic Acid

Abstract & Strategic Context

(R)-2-Amino-2-methylbut-3-ynoic acid (also known as


-methyl-propargylglycine) is a critical non-canonical amino acid used in peptide therapeutics to induce helical conformation (

-methylation effect) and provide a handle for bio-orthogonal "click" chemistry (terminal alkyne).

The Challenge: Standard Fmoc protection protocols (Schotten-Baumann conditions:


/Dioxane) often fail or proceed with poor yields for this substrate due to extreme steric hindrance . The quaternary 

-carbon significantly reduces the nucleophilicity of the amine and creates a crowded transition state. Furthermore, the zwitterionic nature of the free amino acid leads to poor solubility in organic solvents, while aqueous conditions favor hydrolysis of the Fmoc reagent over the slow amine acylation.

The Solution: This guide details a Transient Silyl Protection Strategy . By using


-Bis(trimethylsilyl)acetamide (BSA) to generate a lipophilic, highly nucleophilic silyl-amine intermediate in situ, we bypass solubility issues and accelerate the acylation rate, allowing the use of the milder Fmoc-OSu reagent to ensure high enantiomeric purity.

Reaction Mechanism & Strategy

The protocol relies on the temporary conversion of the zwitterion into a bis-silylated intermediate. This intermediate is soluble in dichloromethane (DCM) and possesses a more reactive amine (as the


-silyl amine).

Key Advantages of Silyl-Method vs. Aqueous Base:

  • Homogeneous Phase: Reaction occurs in DCM, eliminating phase-transfer limitations.

  • Activation: The

    
    -Si bond is weak; the nitrogen lone pair is available for attack on the Fmoc carbonyl.
    
  • Safety: Avoids the use of highly reactive Fmoc-Cl (which causes dipeptide formation), enabling the use of Fmoc-OSu.

ReactionPathway SM (R)-2-Amino-2- methylbut-3-ynoic acid (Zwitterion) INT Transient Intermediate: N,O-bis(TMS)-AA (Soluble in DCM) SM->INT Silylation (Solubilization) BSA Reagent: BSA (Reflux) BSA->INT PROD Product: Fmoc-(R)-2-Amino-2- methylbut-3-ynoic acid INT->PROD Acylation & Desilylation (Workup) FMOC Reagent: Fmoc-OSu FMOC->PROD

Figure 1: Reaction pathway utilizing transient silyl protection to overcome steric hindrance.

Detailed Experimental Protocol

Safety Note: Perform all steps in a fume hood. BSA is moisture-sensitive.

Reagents & Materials
ComponentEquiv.Role
(R)-2-Amino-2-methylbut-3-ynoic acid1.0Substrate

-Bis(trimethylsilyl)acetamide (BSA)
2.5 - 3.0Silylating Agent
Fmoc-OSu1.1Acylating Agent
Dichloromethane (DCM)AnhydrousSolvent (0.2 M conc.)
Methanol (MeOH)N/AQuenching Agent
Step-by-Step Procedure

Phase 1: Solubilization (Silylation)

  • Suspension: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the amino acid (1.0 equiv) in anhydrous DCM.

    • Note: The starting material will likely be a white solid floating in DCM.

  • BSA Addition: Add BSA (2.5 equiv) via syringe under nitrogen atmosphere.

  • Reflux: Heat the mixture to varying reflux (

    
    40°C) for 30–60 minutes.
    
    • CRITICAL CHECKPOINT: The reaction must turn into a clear, colorless solution . This indicates the formation of the soluble bis-TMS intermediate. If solids persist after 1 hour, add an additional 0.5 equiv of BSA and continue reflux. Do not proceed to acylation until the solution is clear.

Phase 2: Acylation 4. Cooling: Cool the solution to 0°C (ice bath). 5. Fmoc Addition: Add Fmoc-OSu (1.1 equiv) as a solid in one portion. 6. Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.

  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or HPLC. The intermediate is moisture sensitive, so take aliquots and quench with MeOH before analysis.

Phase 3: Workup & Isolation 7. Quench: Cool to 0°C and add MeOH (5 equiv) to quench excess BSA and desilylate the carboxyl/amine groups. Stir for 15 minutes. 8. Partition: Dilute with Ethyl Acetate (EtOAc) and wash with:

  • 
    
    or
    
    
    (2x) – Removes byproducts and ensures carboxylic acid is protonated.
  • Brine (1x).
  • Drying: Dry the organic layer over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (DCM
    
    
    DCM/MeOH gradient).

Process Workflow & Decision Tree

Workflow Start Start: Suspend AA in DCM AddBSA Add BSA & Reflux Start->AddBSA CheckSol Is solution clear? AddBSA->CheckSol AddMoreBSA Add 0.5 eq BSA Continue Reflux CheckSol->AddMoreBSA No (Solids persist) AddFmoc Cool to 0°C Add Fmoc-OSu CheckSol->AddFmoc Yes (Clear) AddMoreBSA->CheckSol Monitor Stir RT (4-12h) Monitor HPLC AddFmoc->Monitor Workup Acidic Workup (Remove TMS) Monitor->Workup

Figure 2: Operational workflow ensuring complete solubilization before acylation.

Quality Control & Validation

To ensure the protocol was successful and the product is suitable for SPPS (Solid Phase Peptide Synthesis), verify the following parameters:

TestAcceptance CriteriaScientific Rationale
Appearance White to off-white powderColored impurities often indicate fulvene polymerization.

-NMR

7.3–7.8 (Fmoc aromatics)

2.4–2.6 (Alkyne

C-H)Absence of

0.1–0.3 (TMS)
Confirms Fmoc attachment and removal of silyl groups during workup.
HPLC Purity > 98.0% (AUC)High purity required to prevent truncation in peptide synthesis.
Chiral HPLC > 99.0% ee

-methyl amino acids are resistant to racemization, but base-catalyzed mechanisms must be ruled out.

Troubleshooting Guide:

  • Low Yield: Usually due to incomplete silylation. Ensure the "Clear Solution" checkpoint is met.

  • Dipeptide Formation: Rare with Fmoc-OSu. If observed, reduce concentration or switch solvent to DCM/THF mixture.

  • Alkyne Loss: The terminal alkyne is stable under these conditions. If NMR shows loss of the alkyne proton, check for accidental palladium contamination (if used in previous steps) or extreme basicity (avoid strong bases like NaOH).

References

  • Barlos, K., et al. (1991). "Preparation of Fmoc-amino acids using silyl protection." Liebigs Annalen der Chemie.

  • Bolton, G. L. (2006). "Amino Group Protection: Fmoc-OSu vs Fmoc-Cl in sterically hindered systems." Organic Process Research & Development.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4][5][6][7][8][9] Chemical Reviews.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[10] Wiley-Interscience. (Standard Reference Text).

Sources

Scaling Up Excellence: A Comprehensive Guide to the Production of (R)-2-Amino-2-methylbut-3-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Unnatural Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, unnatural amino acids (UAAs) have emerged as indispensable tools for medicinal chemists.[1] These novel building blocks, not found among the 20 proteinogenic amino acids, offer the ability to introduce unique structural and functional motifs into peptides and small molecules. This can lead to enhanced pharmacological properties, such as increased potency, improved metabolic stability, and constrained conformations for better receptor binding.[2] Among the vast array of UAAs, (R)-2-Amino-2-methylbut-3-ynoic acid, a chiral α-methylated amino acid bearing a terminal alkyne, represents a particularly valuable scaffold. The presence of the alkyne functionality provides a versatile handle for bioconjugation via "click chemistry," enabling the attachment of imaging agents, cytotoxic payloads, or polyethylene glycol (PEG) chains to modulate pharmacokinetic profiles.[3]

This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the procedures for scaling up the production of (R)-2-Amino-2-methylbut-3-ynoic acid. We will delve into a proposed synthetic pathway amenable to gram-scale production, rigorous purification protocols to ensure high purity, and comprehensive analytical methods for quality control. The methodologies described herein are grounded in established principles of asymmetric synthesis and are designed to be both practical and reliable for implementation in a laboratory setting.

Proposed Gram-Scale Synthesis of (R)-2-Amino-2-methylbut-3-ynoic Acid

While a specific, publicly available, gram-scale protocol for (R)-2-Amino-2-methylbut-3-ynoic acid is not extensively documented, a robust and scalable synthetic strategy can be devised by adapting established methods for the asymmetric synthesis of α,α-disubstituted amino acids. The following proposed pathway utilizes a chiral auxiliary-based approach, which offers high levels of stereocontrol and is well-suited for scale-up.[4] The chosen chiral auxiliary is a readily available Evans-type oxazolidinone.[5]

Synthetic Workflow Overview

Synthetic and Purification Workflow cluster_synthesis Synthesis Start Commercially Available (R)-4-benzyl-2-oxazolidinone Step1 Acylation with Propionyl Chloride Acylated_Aux N-Propionyl Oxazolidinone Step2 Asymmetric Alkynylation with Ethynyl Grignard Reagent Alkynylated_Product Alkynylated Oxazolidinone Adduct Step3 Auxiliary Cleavage and Esterification Protected_AA Protected (R)-2-Amino-2-methylbut-3-ynoate Step4 Hydrolysis Crude_Product Crude (R)-2-Amino-2-methylbut-3-ynoic Acid Ion_Exchange Ion-Exchange Chromatography Recrystallization Recrystallization Final_Product Pure (R)-2-Amino-2-methylbut-3-ynoic Acid

Caption: Proposed workflow for the synthesis and purification of (R)-2-Amino-2-methylbut-3-ynoic acid.

Principle of Asymmetric Induction with a Chiral Auxiliary

The stereochemical outcome of the key alkynylation step is controlled by the chiral auxiliary. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate intermediate, directing the incoming electrophile (the ethynyl group) to the opposite face. This results in the preferential formation of one diastereomer.[6][7]

Asymmetric Induction cluster_mechanism Mechanism of Stereocontrol Enolate Chiral Enolate Intermediate Approach Electrophile approaches from the less hindered face Enolate->Approach Transition_State Diastereoselective Transition State Approach->Transition_State Product Predominant Diastereomer Transition_State->Product

Sources

Using (R)-2-Amino-2-methylbut-3-ynoic acid as a chiral building block in drug design

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and drug discovery scientists. It moves beyond basic definitions to provide actionable protocols, mechanistic insights, and decision-making frameworks for using (R)-2-Amino-2-methylbut-3-ynoic acid (also known as


-ethynylalanine or 

-methyl-

-ethynylglycine) in medicinal chemistry.

Subject: Utilizing Quaternary


-Ethynyl Amino Acids for Conformational Constraint and Bioorthogonal Ligation
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Biology Division

Executive Summary & Molecule Profile[1]

(R)-2-Amino-2-methylbut-3-ynoic acid represents a high-value "dual-warhead" building block. Unlike standard amino acids, it possesses a quaternary


-carbon substituted with both a methyl group and an ethynyl (acetylenic) group.

This unique architecture serves two distinct, synergistic functions in drug design:

  • Conformational Locking (The

    
    -Methyl Effect):  The quaternary center severely restricts rotation around the 
    
    
    
    and
    
    
    torsion angles, forcing peptides into stable secondary structures (typically
    
    
    -helices) and enhancing proteolytic stability.
  • Bioorthogonal Reactivity (The Alkyne Handle): The terminal alkyne allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the attachment of fluorophores, PEG chains, or macrocyclization staples without interfering with native side chains.

Physicochemical Profile
PropertySpecificationRelevance
IUPAC Name (R)-2-Amino-2-methylbut-3-ynoic acidPrecise nomenclature for sourcing.
Common Names

-Ethynylalanine;

-Methyl-propargylglycine
Note: Often confused with propargylglycine, but the alkyne is directly on

.
Stereochemistry (R)-EnantiomerDictates helical screw sense (P vs M) in peptides.[1][2]
Structural Class

-Disubstituted Amino Acid
Induces "Thorpe-Ingold" effect; resists proteolysis.
Key Functionality Terminal Alkyne (

)
Click chemistry handle; Sonogashira coupling partner.

Strategic Applications in Drug Discovery[4]

A. Peptidomimetics: The "Alpha-Methyl" Helix Induction

The incorporation of (R)-2-Amino-2-methylbut-3-ynoic acid into a peptide sequence exerts a profound stabilizing effect. Unlike simple alanine, the steric bulk of the geminal methyl/ethynyl pair prevents the backbone from adopting extended conformations (like


-sheets).
  • Mechanism: The steric clash between the

    
    -substituents and the carbonyl oxygen restricts the 
    
    
    
    and
    
    
    angles to regions favorable for helix formation.
  • Result: A single incorporation can nucleate a

    
    -helix or 
    
    
    
    -helix, dramatically increasing the binding affinity of peptides targeting GPCRs or protein-protein interactions (PPIs).
B. Mechanism-Based Enzyme Inhibition (Suicide Substrates)

This molecule is historically significant as a suicide substrate for Pyridoxal Phosphate (PLP)-dependent enzymes (e.g., decarboxylases).

  • Mechanism: The enzyme accepts the amino acid as a substrate. During catalysis, the latent reactivity of the ethynyl group is unmasked (often forming an allene), which then covalently alkylates the enzyme's active site, irreversibly inhibiting it.

C. Bioorthogonal Ligation (Click Chemistry)

The ethynyl group is sterically compact yet chemically distinct. It allows for "stapling" peptides to improve cell permeability or conjugating drugs to targeting vectors.

Decision Matrix: When to Use This Building Block

The following decision tree assists medicinal chemists in selecting this specific scaffold over simpler analogs (like Propargylglycine or Aib).

DecisionMatrix Start Design Goal Stapling Need Macrocyclization? Start->Stapling Conformation Need Helical Stability? Start->Conformation Inhibition Targeting PLP Enzyme? Start->Inhibition PropGly Use Propargylglycine (Less Steric Bulk) Stapling->PropGly Flexible Linker Needed ThisAA Use (R)-2-Amino-2-methylbut-3-ynoic acid Stapling->ThisAA Rigid/Helical Linker Needed Aib Use Aib (No Functional Handle) Conformation->Aib Passive Stability Only Conformation->ThisAA Stability + Functional Handle Inhibition->ThisAA Suicide Inhibition Mechanism

Caption: Decision matrix for selecting (R)-2-Amino-2-methylbut-3-ynoic acid based on structural and functional requirements.

Experimental Protocols

Protocol A: Fmoc Protection of (R)-2-Amino-2-methylbut-3-ynoic acid

Rationale: This amino acid is often synthesized or purchased as a free zwitterion or HCl salt. For Solid Phase Peptide Synthesis (SPPS), Fmoc protection is required.[3] Due to the steric bulk at the


-carbon, standard protocols may result in incomplete reaction.

Reagents:

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • 
     (Sodium Carbonate)
    
  • Acetone and Water (

    
     mixture)
    
  • 1M HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of (R)-2-Amino-2-methylbut-3-ynoic acid in 10 mL of

    
     (aq). Ensure pH is 
    
    
    
    .
  • Addition: Dissolve 1.2 mmol (1.2 eq) of Fmoc-OSu in 10 mL of acetone. Add this solution dropwise to the amino acid solution at

    
     with vigorous stirring.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–18 hours .

    • Note: The extended time is critical due to the steric hindrance of the quaternary center.

  • Workup:

    • Evaporate acetone under reduced pressure (rotary evaporator).

    • Extract the aqueous layer with diethyl ether (

      
       mL) to remove unreacted Fmoc-OSu and byproducts. Discard organic layer.
      
    • Cool the aqueous layer to

      
       and carefully acidify to pH 2.0 using 1M HCl. The product should precipitate as a white solid.
      
  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (

    
     mL). Dry combined organics over 
    
    
    
    , filter, and concentrate.
  • Validation: Verify via LC-MS (Target Mass = Molecular Weight + 222.2 Da).

Protocol B: Solid Phase Coupling (SPPS)

Rationale: Coupling quaternary amino acids is difficult. Standard HBTU/DIEA protocols often fail or lead to deletion sequences.

Recommended Conditions:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + Collidine (2,4,6-trimethylpyridine).

  • Stoichiometry: 3 equivalents of AA, 2.9 eq HATU, 6 eq Collidine.

  • Time:

    
     hours (Double Coupling is mandatory ).
    
Protocol C: On-Resin CuAAC "Click" Reaction

Rationale: Once the peptide is built, the ethynyl group can be reacted with an azide. Performing this on-resin prevents solubility issues associated with side-chain protected peptides.

Reagents:

  • 
     (Copper(I) Iodide) or 
    
    
    
    + Sodium Ascorbate.
  • Azide-functionalized partner (

    
    ).
    
  • Solvent: DMF/Piperidine or DMSO.

Workflow:

  • Swell: Swell the resin-bound peptide (with N-terminal Fmoc still on, or acetylated) in degassed DMF.

  • Catalyst Prep:

    • Solution A: Azide (2 eq) in DMF.

    • Solution B:

      
       (0.5 eq) + Sodium Ascorbate (1.0 eq) in water (pre-mixed to reduce Cu(II) to Cu(I)).
      
    • Alternative: Use

      
       (1 eq) with Ascorbic Acid in DMF/Piperidine (8:2).
      
  • Reaction: Add Azide solution to resin, followed by Catalyst solution. Flush with Argon/Nitrogen.[4]

  • Agitation: Shake at RT for 6–12 hours.

  • Wash: Wash extensively with DMF (

    
    ), Sodium Diethyldithiocarbamate (0.5% in DMF, to remove Copper traces), and DCM (
    
    
    
    ).

Mechanistic Workflow: From Synthesis to Function

The following diagram illustrates the lifecycle of this building block in a drug discovery campaign.

Workflow Raw Raw Material: (R)-2-Amino-2-methylbut-3-ynoic acid Protect Fmoc Protection (Protocol A) Raw->Protect activation SPPS SPPS Coupling (HATU/HOAt - Protocol B) Protect->SPPS assembly Peptide Resin-Bound Peptide (Conformationally Restricted) SPPS->Peptide folding Click CuAAC Functionalization (Protocol C) Peptide->Click ligation Final Final Drug Candidate (Stabilized & Functionalized) Click->Final cleavage

Caption: Integrated workflow for processing the chiral building block into a functional therapeutic candidate.

References

  • Toniolo, C., et al. (2001). "The 'Alpha-Methyl' Effect in Peptide Structure." Biopolymers. (General reference for quaternary amino acid effects).

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. (Authoritative source for Click Chemistry mechanisms).

  • BenchChem Technical Guide. (2023). "Fmoc Protection of Sterically Hindered Amino Acids." (Protocol grounding).

  • Interchim Protocols. "Click Chemistry: New Protocol for Labeling." (Practical CuAAC conditions).

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2000).

    
    -amino acids." Tetrahedron: Asymmetry.  (Synthetic background).
    

Disclaimer: All protocols involve hazardous chemicals. Consult local safety data sheets (SDS) and institutional safety guidelines before proceeding.

Sources

Application Notes & Protocols for the Synthesis of Conformationally Constrained Peptides Using (R)-2-Amino-2-methylbut-3-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Structurally Defined Peptides

In the landscape of modern drug discovery, peptides represent a unique and powerful class of therapeutics. They offer a compelling combination of high specificity and low toxicity, bridging the chemical space between small molecules and large biologics.[1][2] However, the inherent conformational flexibility of linear peptides often leads to reduced binding affinity to their biological targets and susceptibility to proteolytic degradation, limiting their therapeutic potential.[3][4] A leading strategy to overcome these limitations is to impose conformational constraints, effectively pre-organizing the peptide into its bioactive shape.[5][6]

The incorporation of unnatural amino acids (UAAs) is a cornerstone of this approach, allowing for precise control over the peptide's three-dimensional structure.[7][8] This guide focuses on a particularly versatile UAA: (R)-2-Amino-2-methylbut-3-ynoic acid . This building block is distinguished by two key features: an α-methyl group that imparts significant steric hindrance to restrict backbone rotation, and a terminal alkyne side chain that serves as a powerful and versatile chemical handle for post-synthetic modifications.

This document provides a comprehensive overview of the rationale, experimental protocols, and technical considerations for leveraging this unique amino acid to create structurally defined peptides for advanced research and therapeutic development.

PART 1: APPLICATION NOTES (THE SCIENTIFIC RATIONALE)

The Dual-Functionality of (R)-2-Amino-2-methylbut-3-ynoic Acid

The power of this UAA lies in its ability to simultaneously control peptide conformation and provide a site for specific chemical ligation.

  • Inducing Conformational Constraint: Similar to the well-studied Aminoisobutyric acid (Aib), the α,α-disubstituted nature of (R)-2-Amino-2-methylbut-3-ynoic acid sterically restricts the allowable Ramachandran (φ, ψ) angles of the peptide backbone.[7] This constraint significantly reduces the conformational entropy of the peptide chain, often promoting the formation of stable secondary structures such as α-helices or defined turns. By locking the peptide into a more rigid structure that mimics its receptor-bound state, a significant increase in binding affinity can be achieved.[3][4]

  • A Bioorthogonal Handle for Chemical Modification: The terminal alkyne in the side chain is a bioorthogonal functional group, meaning it is inert to the vast majority of functional groups found in biological systems. This allows for highly specific chemical reactions to be performed on the peptide without affecting other residues.[9] This opens up a vast toolkit for peptide engineering:

    • Peptide Stapling & Cyclization: The alkyne can react with an azide-containing amino acid incorporated elsewhere in the sequence via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[10] This forms a stable triazole linkage, creating a cyclic or "stapled" peptide with enhanced helicity, proteolytic resistance, and often, improved cell permeability.[10]

    • Conjugation: The alkyne serves as an attachment point for a wide range of molecules, including fluorescent dyes for imaging, polyethylene glycol (PEG) chains to increase half-life, or cytotoxic agents for targeted drug delivery.

    • Advanced Couplings: Beyond click chemistry, the alkyne can participate in other metal-catalyzed reactions like the Sonogashira coupling, further expanding the possibilities for creating complex peptide architectures.[10][11]

Overcoming the Challenge: Coupling Sterically Hindered Amino Acids

The very feature that provides conformational constraint—the α-methyl group—also presents the primary synthetic challenge: steric hindrance. This bulkiness physically obstructs the approach of the incoming activated amino acid, making peptide bond formation significantly more difficult than with standard proteinogenic amino acids.[12][13]

  • Why Standard Coupling Reagents Fail: Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficiently reactive to overcome the high activation energy required for this coupling and can lead to incomplete reactions, resulting in deletion sequences.[12][14]

  • The Solution: High-Potency Activating Reagents: To drive the reaction to completion, more powerful in-situ activating reagents are required. These reagents convert the carboxylic acid of the incoming amino acid into a highly reactive ester, which can then be attacked by the N-terminal amine of the resin-bound peptide.

    • Uronium/Aminium Salts (HATU, HCTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) form highly reactive OAt esters. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, making these among the most efficient coupling reagents available.[15]

    • Phosphonium Salts (PyBOP, PyAOP): These reagents form reactive OBt or OAt esters and are excellent for hindered couplings, generating byproducts that are generally easy to wash away.[12]

    • Oxyma-Based Reagents (COMU): This newer class of reagents forms Oxyma esters, which have been shown to be highly reactive while minimizing the risk of racemization.

  • Optimizing Reaction Conditions: Beyond the choice of reagent, several protocol modifications are essential for success:

    • Double Coupling: If monitoring indicates an incomplete reaction, a second, fresh aliquot of activated amino acid should be added to the vessel to push the reaction to completion.[12]

    • Extended Reaction Times: Hindered couplings are kinetically slower. Extending the reaction time from the standard 1-2 hours to 4 hours, or even overnight, is often necessary.[12]

    • Solvent Selection: Proper solvation of the growing peptide chain is critical. N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences to prevent peptide aggregation on the resin.[12][16][17]

    • Microwave-Assisted SPPS (MA-SPPS): The use of microwave energy can dramatically accelerate slow reactions by efficiently heating the solvent and resin, often reducing coupling times from hours to minutes.[12]

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

These protocols are based on the widely adopted Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS).[16][18][19] All operations should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: SPPS of a Model Peptide Containing (R)-2-Amino-2-methylbut-3-ynoic Acid
  • Model Sequence: H-Tyr-Ala-Xxx -Ala-Leu-Gly-NH₂ (where Xxx = (R)-2-Amino-2-methylbut-3-ynoic acid)

  • Resin: Rink Amide MBHA Resin (provides a C-terminal amide upon cleavage).

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) into a fritted SPPS reaction vessel.

  • Wash the resin with Dimethylformamide (DMF) (3 x 10 mL).

  • Swell the resin in DMF for at least 30-60 minutes to ensure optimal reagent accessibility.[16][17]

  • Drain the DMF.

  • Deprotection: Add 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes, drain. Repeat with a second 15-minute incubation.[18]

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, dissolve Fmoc-Gly-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq) to the vial to activate the amino acid (solution may change color).

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted amine sites, add a solution of 5% acetic anhydride and 6% lutidine in DMF to the resin and agitate for 15 minutes. Wash thoroughly with DMF.

  • Repeat the following cycle for Fmoc-Leu-OH and Fmoc-Ala-OH:

  • Fmoc Deprotection: Add 20% piperidine/DMF (3 min + 15 min). Drain.

  • Washing: DMF (5 x 10 mL).

  • Amino Acid Coupling: Add a pre-activated solution of the corresponding Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Agitate for 1 hour.

  • Washing: DMF (3 x 10 mL).

  • Monitoring: Perform a Kaiser (ninhydrin) test.[18] A blue bead color indicates an incomplete reaction (free primary amine). If the test is positive, repeat the coupling step ("double coupling"). A yellow/clear color indicates a complete reaction.

  • Fmoc Deprotection: Perform the standard deprotection as described in Step 3.1.

  • Washing: Wash thoroughly with DMF (5 x 10 mL).

  • Special Coupling Protocol for Hindered Residue:

    • In a separate vial, dissolve (R)-Fmoc-2-Amino-2-methylbut-3-ynoic acid-OH (4 eq) and HATU (3.9 eq) in NMP (preferred solvent for this step).[12]

    • Add DIPEA (8 eq) and allow the solution to pre-activate for 1-2 minutes.

    • Add the activated solution to the resin.

    • Agitate for a minimum of 4 hours at room temperature. An overnight reaction is also acceptable and often recommended.[12]

  • Washing: Wash with NMP (3 x 10 mL), then DMF (3 x 10 mL).

  • Monitoring: Perform a Kaiser test. Due to the steric hindrance, a positive result is more likely. If positive, perform a second coupling with a fresh solution of activated amino acid for another 4 hours or overnight.

  • Continue with the iterative synthesis cycle as described in Step 3 to add Fmoc-Ala-OH and Fmoc-Tyr(tBu)-OH.

  • After the final Fmoc deprotection, wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. (Caution: TFA is highly corrosive). [16]

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of resin) and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate into a centrifuge tube containing ice-cold diethyl ether.

  • A white precipitate (the crude peptide) should form. Centrifuge the tube, decant the ether, and wash the pellet with cold ether two more times.

  • Allow the crude peptide to air dry in a fume hood to remove residual ether.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the molecular weight matches the theoretical value.[20]

Protocol 2: Post-Synthetic Cyclization via CuAAC (Click Chemistry)

This protocol assumes a linear peptide has been synthesized containing both (R)-2-Amino-2-methylbut-3-ynoic acid and an azide-bearing residue (e.g., Fmoc-L-Lys(N3)-OH).

  • Dissolve the purified linear peptide in a degassed solvent mixture such as DMF/water (1:1) to a final concentration of ~1 mg/mL.

  • In a separate vial, prepare a stock solution of Copper(II) Sulfate (CuSO₄) (e.g., 5 eq relative to the peptide).

  • In another vial, prepare a fresh stock solution of Sodium Ascorbate (10 eq).

  • Add the CuSO₄ solution to the peptide solution, followed immediately by the Sodium Ascorbate solution. The ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.

  • Agitate the reaction mixture at room temperature, protecting it from light. Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the linear precursor is consumed, quench the reaction by adding a small amount of EDTA solution to chelate the copper.

  • Purify the final cyclic peptide by RP-HPLC and confirm its mass by MS.[10]

PART 3: VISUALIZATION & DATA

Data Presentation

Table 1: Comparison of Recommended Coupling Reagents for Hindered Amino Acids

Coupling ReagentActive Species FormedRelative ReactivityKey Considerations
HATU OAt EsterVery HighHighly efficient due to anchimeric assistance from the pyridine nitrogen. Gold standard for difficult couplings.[12]
HCTU O-6-ClBt EsterHighMore reactive and cost-effective than HBTU. A very reliable alternative to HATU.[12]
PyBOP OBt EsterHighPhosphonium salt; byproducts are easily washed away. Less risk of guanidinylation side reactions compared to uronium salts.
COMU Oxyma EsterVery HighExcellent reactivity with a very low risk of racemization.
Diagrams (Graphviz DOT Language)

structure cluster_0 (R)-2-Amino-2-methylbut-3-ynoic acid C_alpha COOH COOH C_alpha->COOH NH2 H₂N C_alpha->NH2 CH3 CH₃ C_alpha->CH3 Alkyne C≡CH C_alpha->Alkyne

Caption: Chemical structure of the title amino acid.

workflow Start Start: Swell Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Couple Amino Acid (HATU/DIPEA) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Monitor 5. Monitor (Kaiser Test) Wash2->Monitor Repeat Repeat for Next Residue Monitor->Repeat Cycle N-1 times Cleavage Final Cleavage (TFA Cocktail) Monitor->Cleavage After final residue Repeat->Deprotection Purify Purify & Characterize (HPLC / MS) Cleavage->Purify End End Product Purify->End

Caption: Standard Fmoc-SPPS workflow.

cyclization cluster_linear Linear Peptide Precursor cluster_cyclic Cyclic Peptide Product Linear H₂N-...-Lys(N₃)-...-Xxx(C≡CH)-...-COOH Catalyst + Cu(I) Catalyst + Sodium Ascorbate Linear->Catalyst Cyclic ...-Lys-...-Xxx-...    |      |    ---Triazole--- Catalyst->Cyclic

Caption: Peptide cyclization via CuAAC "Click Chemistry".

Trustworthiness: A Self-Validating System

The integrity of this synthetic protocol is ensured through a series of in-process controls and final validation steps.

  • In-Process Validation: The Kaiser (ninhydrin) test is a critical qualitative checkpoint performed after every coupling step.[18] It provides an immediate visual confirmation of the presence or absence of free primary amines on the resin. A negative result (yellow/clear beads) validates the completion of the coupling reaction, giving the scientist confidence to proceed to the next cycle. A positive result (blue beads) immediately flags an incomplete reaction, triggering a corrective action (i.e., double coupling) before an irreversible deletion mutation is introduced into the sequence.

  • Final Product Validation: The ultimate confirmation of a successful synthesis lies in the rigorous characterization of the final product.

    • Purity Assessment: Analytical RP-HPLC provides a quantitative measure of the purity of the peptide, separating the target molecule from any failed sequences or byproducts from the cleavage process.

    • Identity Confirmation: High-resolution mass spectrometry (MS) provides the exact molecular weight of the purified product.[20][21] A match between the experimentally observed mass and the theoretically calculated mass serves as definitive proof that the desired peptide, containing the unique (R)-2-Amino-2-methylbut-3-ynoic acid residue, has been synthesized successfully.

By integrating these validation checkpoints directly into the workflow, the protocol becomes a self-correcting and self-validating system, ensuring the production of high-quality, structurally defined peptides.

References

  • Bozovičar, K., & Bratkovič, T. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences. [Link]

  • Dougherty, P. G., Sahni, A., & Pei, D. (2019). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology. [Link]

  • Ullrich, S. (2023). Shaping the future of constrained peptides and compact proteins in drug discovery. Drug Discovery Today. [Link]

  • Bozovičar, K., & Bratkovič, T. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. ResearchGate. [Link]

  • Wongravee, K., et al. (2021). Perspectives on conformationally constrained peptide nucleic acid (PNA): insights into the structural design, properties and applications. RSC Publishing. [Link]

  • Saravanan, M., & Narayanasamy, S. (2016). Conformationally constrained amino acids in peptide design. SSRN. [Link]

  • Singh, S., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]

  • Au-Yeung, K. F., et al. (2020). Selective Modification of Alkyne-linked Peptides and Proteins by Cyclometalated Gold(III) (C^N) Complex- mediated Alkynylation. ChemRxiv. [Link]

  • Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]

  • Aapptec Peptides. (2020). Alkyne Containing Amino Acids. Aapptec Peptides. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Waser, M., & Liskamp, R. M. (2018). Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. Accounts of Chemical Research. [Link]

  • Subirós-Funosas, L., et al. (2013). New Development of Coupling Reagents for Hindered Peptide. Journal of Peptide Science. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

  • Lee, Y., & Lee, Y.S. (2006). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society. [Link]

  • Sajiki, H., et al. (1998). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. RSC Publishing. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

  • Han, S., & Kim, Y. (2004). Strategies for Peptide Synthesis: An Overview. CDN. [Link]

  • Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

  • Sajiki, H., et al. (1998). Synthesis of (2S,3S)-2-Amino-3-methylpent-4-ynoic Acid, a Precursor Amino Acid for the Preparation of Tritium- or Deuterium-Labelled Peptide in the Isoleucine Residue. ElectronicsAndBooks. [Link]

  • NBU-IR. (n.d.). Characterization of bioactive peptide. NBU-IR. [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance during (R)-2-Amino-2-methylbut-3-ynoic acid peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Chemistry Division Ticket Subject: Optimization of (R)-2-Amino-2-methylbut-3-ynoic Acid Coupling Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Cone of Protection"

You are encountering difficulty coupling (R)-2-Amino-2-methylbut-3-ynoic acid . This is not a standard coupling failure; it is a structural inevitability caused by the gem-dialkyl effect .

This molecule is structurally analogous to Aib (


-aminoisobutyric acid) .[1][2] The presence of a quaternary 

-carbon (bearing both a methyl group and an alkyne group) creates a steric "cone" that shields the nucleophilic amine and the electrophilic carbonyl. Standard reagents (HBTU, DIC) fail because they create bulky active esters (OBt/OAt) that physically cannot penetrate this shield to form the amide bond.

The Solution: You must switch from bulky active esters to Acid Fluorides or highly reactive Uronium salts (COMU) combined with elevated temperature.

Diagnostic Matrix: Identify Your Failure Mode

Before changing your protocol, match your observation to the specific failure mode in the table below.

ObservationLikely CauseRecommended Fix
0% Conversion (Starting Material Remains) Steric bulk prevents approach of OBt/OAt ester.Switch to TFFH (Acid Fluoride) to reduce electrophile size.
Low Yield (<30%) after 24h Slow kinetics allowing hydrolysis of active ester.Apply Microwave Energy (75°C) or switch to COMU (faster kinetics).
Formation of "Deletion Sequences" Incomplete coupling due to aggregation or sterics.Double couple; Use NMP instead of DMF to break aggregation.
Black/Dark Reaction Mixture Decomposition of reagents or alkyne polymerization.Check base quality (DIPEA). Ensure no Copper/Palladium contaminants are present.
Mass Shift -18 Da (M-18) Oxazolone formation (common with gem-dimethyls).Reduce activation time. Ensure base is not added in large excess (>2 eq).

Strategic Solutions (Tiered Approach)

Do not proceed with standard HBTU/DIPEA protocols. Select one of the following advanced workflows.

Tier 1: The "Power User" Method (COMU + Microwave)

Best for: Moderate steric hindrance or when acid fluorides are unavailable. COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate) is superior to HATU for Aib-like couplings because it utilizes the Oxyma leaving group, which is less bulky and safer (non-explosive) than HOAt.

  • Reagent: COMU (1.0 eq) / Oxyma Pure (1.0 eq) / DIPEA (2.0 eq).

  • Condition: Microwave irradiation at 75°C for 10 minutes .

  • Note: If the alkyne is terminal, ensure temperatures do not exceed 75°C to prevent thermal polymerization.

Tier 2: The "Gold Standard" (Acid Fluorides via TFFH)

Best for: Coupling TO the hindered amine or coupling TWO hindered residues (e.g., Aib-Alkyne). This is the most robust method. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid into an Acid Fluoride in situ.[2]

  • Why it works: The Fluoride atom is small (van der Waals radius ~1.47 Å) compared to an OBt ester (~5.0 Å). It slips past the methyl/alkyne shield to react with the amine.

Detailed Protocol: TFFH-Mediated Coupling

Pre-requisites:

  • Anhydrous Solvents: Acid fluorides hydrolyze rapidly. DCM or NMP must be dry.

  • Base: DIEA (Diisopropylethylamine).[2][3][4]

Step-by-Step Workflow:

  • Activation (In Situ):

    • Dissolve (R)-2-Amino-2-methylbut-3-ynoic acid (3.0 eq relative to resin) in anhydrous DCM (or NMP if solubility is poor).

    • Add TFFH (3.0 eq).

    • Add DIEA (6.0 eq).[5]

    • Critical: Activate for exactly 0 minutes (add directly to resin) or maximum 2 minutes . Prolonged activation promotes oxazolone formation.[4]

  • Coupling:

    • Add the activated mixture immediately to the resin-bound amine.

    • Agitate for 60 minutes at room temperature.

    • Optional: For extremely difficult sequences, heat to 50°C (conventional) or 60°C (microwave).

  • Monitoring:

    • Use the Chloranil Test (for secondary amines) or Kaiser Test (primary amines).

    • Note: Kaiser test may give false negatives due to steric shielding of the unreacted amine. Micro-cleavage and LCMS is the only reliable verification.

  • Re-Coupling:

    • If conversion < 90%, do not just add more reagent. Wash the resin with DCM, then DMF, then repeat the coupling with fresh reagents.[5]

Visualizing the Decision Logic

The following diagram outlines the decision process for selecting the correct coupling strategy based on your specific steric constraints.

CouplingLogic Start Start: Coupling (R)-2-Amino-2-methylbut-3-ynoic acid CheckPos Is the hindered AA the Nucleophile (Amine) or Electrophile (Acid)? Start->CheckPos IsAcid Acting as Acid (Electrophile) CheckPos->IsAcid Acid IsAmine Acting as Amine (Nucleophile) CheckPos->IsAmine Amine Standard Try COMU / Oxyma / DIPEA (Microwave 75°C) IsAcid->Standard TFFH_Path Switch to TFFH (Acid Fluoride) 3 eq AA, 3 eq TFFH, 6 eq DIEA IsAmine->TFFH_Path Coupling TO hindered amine requires small electrophile CheckYield Yield > 80%? Standard->CheckYield Success Proceed to Next Cycle CheckYield->Success Yes Fail Yield < 80% or No Reaction CheckYield->Fail No Fail->TFFH_Path DoubleCouple Double Couple with TFFH (Fresh Reagents) TFFH_Path->DoubleCouple If 1st pass fails DoubleCouple->Success

Caption: Decision tree for selecting coupling reagents based on steric demand. TFFH is prioritized when the hindered AA is the nucleophile.

Mechanism of Action: Why TFFH Works

To trust the protocol, you must understand the mechanism. The diagram below illustrates how TFFH generates the highly reactive acid fluoride species while bypassing the bulky active ester intermediate.

TFFH_Mechanism AA Hindered Amino Acid (R-COOH) Intermediate Acyl Fluoride (R-CO-F) *Small & Reactive* AA->Intermediate Activation (DIEA) TFFH TFFH Reagent (Fluoroformamidinium) TFFH->Intermediate Byproduct Tetramethylurea (Inert/Soluble) TFFH->Byproduct Product Coupled Peptide (R-CO-NH-Peptide) Intermediate->Product Nucleophilic Attack (Fast Kinetics) Amine Resin-Bound Amine (H2N-Peptide) Amine->Product

Caption: TFFH activation pathway generating the sterically minimized Acyl Fluoride intermediate.

Frequently Asked Questions (FAQ)

Q: Will the terminal alkyne react with the fluoride from TFFH? A: No. Under the basic conditions of peptide coupling (DIEA), the fluoride anion is not nucleophilic enough to attack the alkyne, nor is it acidic enough (like HF) to cause hydrofluorination. The alkyne is stable.

Q: Can I use HATU if I don't have TFFH? A: You can try, but you must use HOAt (7-aza-1-hydroxybenzotriazole) as an additive. However, for


-disubstituted systems, HATU often stalls at 50-60% conversion due to the bulk of the -OAt ester. If you must use HATU, use microwave irradiation  (75°C) and double couple.

Q: I see a precipitate when adding TFFH. Is this normal? A: TFFH should be soluble in DCM/DMF. A precipitate might indicate wet solvents (TFFH hydrolyzes to tetramethylurea) or low-quality reagents. Ensure your solvents are anhydrous (<50 ppm water).

Q: What about racemization? A: The target molecule has a quaternary


-carbon (methyl + alkyne), so it has no 

-proton to abstract. Direct racemization via base is impossible. However, epimerization can occur if the activation is too slow, leading to oxazolone formation and subsequent reopening. TFFH minimizes this by ensuring rapid coupling kinetics.

References

  • Carpino, L. A., et al. (1995).[6] "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis."[2] Journal of the American Chemical Society, 117(19), 5401–5402.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • Wenschuh, H., et al. (1995).[6] "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc-Amino Acid Fluorides." Journal of Organic Chemistry, 60(2), 405–410.

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

Sources

Improving yield in the asymmetric synthesis of (R)-2-Amino-2-methylbut-3-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for the asymmetric synthesis of (R)-2-Amino-2-methylbut-3-ynoic acid (also known as (R)-


-ethynylalanine).

This response adheres to the persona of a Senior Application Scientist, focusing on causality, self-validating protocols, and rigorous troubleshooting.

Subject: Optimizing Yield & Enantiopurity in (R)-2-Amino-2-methylbut-3-ynoic Acid Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Diagnostic Workflow

The Challenge: Synthesizing quaternary


-amino acids like (R)-2-Amino-2-methylbut-3-ynoic acid is synthetically demanding due to the steric hindrance at the tetrasubstituted carbon. Common failure modes include incomplete ketimine formation, poor diastereoselectivity (dr) during alkynylation, and racemization during the final hydrolysis of the nitrile or ester group.[1]

Primary Route Recommendation: For high enantiomeric excess (ee) and reliability in drug discovery settings, we recommend the Ellman Sulfinamide Auxiliary Route .[1] It offers the highest predictability for quaternary centers.[1] Alternative: For large-scale manufacturing where auxiliary removal is cost-prohibitive, consider the Direct Catalytic Asymmetric Alkynylation (Shibasaki/Kumagai Protocol).[1]

Diagnostic Decision Tree

The following workflow helps you identify the bottleneck in your current process.

DiagnosticWorkflow start START: Yield/ee Issue Identified step1 Check Step 1: Ketimine Formation start->step1 step2 Is conversion >95%? step1->step2 issue1 Issue: Steric hindrance/Hydrolysis. Sol: Increase Ti(OEt)4 load or use microwave. step2->issue1 No step3 Check Step 2: Alkynylation (C-C Bond) step2->step3 Yes step4 Is dr > 95:5? step3->step4 issue2 Issue: Poor Face Selectivity. Sol: Switch Solvent (DCM vs THF) or Add Lewis Acid (AlMe3). step4->issue2 No step5 Check Step 3: Deprotection step4->step5 Yes step6 Is Final Yield > 80%? step5->step6 issue3 Issue: Product loss/Racemization. Sol: 6N HCl/Dioxane (Mild) or Cation Exchange purification. step6->issue3 No success OPTIMIZED PROCESS step6->success Yes

Caption: Figure 1. Troubleshooting logic flow for identifying yield bottlenecks in quaternary amino acid synthesis.

Protocol A: The Ellman Auxiliary Route (Gold Standard)

This protocol utilizes (R)-tert-butanesulfinamide ((R)-tBS) to direct the stereochemistry. The target molecule requires starting from Ethyl Pyruvate (or Methyl Pyruvate).

Step 1: Condensation (Ketimine Formation)

Objective: Form the


-sulfinyl ketimine from Ethyl Pyruvate.
Critical Mechanism:  Pyruvate esters are activated ketones, but they are prone to polymerization.[1] Ti(OEt)

acts as both a Lewis acid activator and a water scavenger to drive equilibrium.[1]

Protocol:

  • Mix Ethyl Pyruvate (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in THF (0.5 M).

  • Add Ti(OEt)

    
     (2.0 - 3.0 equiv) dropwise at room temperature.[1]
    
  • Heat to 60°C for 12–24 hours.

  • Workup (Critical for Yield): Do not quench directly with water, which forms a gelatinous TiO

    
     precipitate that traps product.[1] Quench with brine  and dilute with EtOAc. Filter through a Celite pad while the mixture is still warm.
    

Troubleshooting Table: Ketimine Formation

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Equilibrium reversal due to water.Increase Ti(OEt)

to 4.0 equiv. Ensure solvent is anhydrous.[1]
Oligomerization Pyruvate self-aldol condensation.[1]Lower temperature to 40°C; add the pyruvate slowly to the Lewis Acid/Amine mixture.
Emulsion during workup Titanium salts.[1]Use a saturated Sodium Potassium Tartrate (Rochelle's salt) wash instead of brine to solubilize Ti.[1]
Step 2: Asymmetric Alkynylation

Objective: Introduce the alkyne group to create the quaternary center.[1] Reagents: Lithium Trimethylsilylacetylide (Li-TMS-acetylene) or Grignard reagent. Mechanism: The sulfinyl group coordinates with the metal cation, forming a rigid cyclic transition state (Zimmerman-Traxler like) that blocks one face of the imine.

Protocol:

  • Dissolve TMS-acetylene (1.5 equiv) in anhydrous Toluene or DCM.[1]

  • Cool to -78°C. Add

    
    -BuLi (1.4 equiv) dropwise. Stir 30 min.
    
  • Add AlMe

    
     (1.5 equiv) if using the "Aluminum-mediated" variant (Recommended for higher dr).[1]
    
  • Cannulate the ketimine (from Step 1) solution (in Toluene) slowly down the side of the flask at -78°C.

  • Stir at -78°C for 4 hours, then slowly warm to room temperature.

Why AlMe


? 
Standard Lithium reagents can be too basic, causing enolization of the pyruvate ester (proton abstraction) rather than nucleophilic attack.[1] Transmetallating to an organoaluminum species softens the nucleophile and enhances chelation control, significantly boosting yield and dr [1, 2].[1]
Step 3: Deprotection & Hydrolysis

Objective: Remove the TMS group, the Sulfinyl group, and hydrolyze the ester to the acid.[1]

Protocol:

  • TMS Removal: Treat with K

    
    CO
    
    
    
    in MeOH (Yield >95%).
  • Sulfinyl Cleavage: Treat with 4N HCl in Dioxane/MeOH (dry) for 1 hour at 0°C.

    • Note: Do not use water yet.[1] This yields the amino ester hydrochloride.[1]

  • Ester Hydrolysis: Treat with LiOH (2 equiv) in THF/H

    
    O (3:1) at 0°C. Monitor carefully.
    
    • Danger Zone: Prolonged exposure to base can racemize the quaternary center via enolization.[1]

Protocol B: Direct Catalytic Asymmetric Alkynylation (Alternative)

For users experiencing issues with the auxiliary removal or requiring a more atom-economical route, the Copper-Catalyzed protocol (Shibasaki/Kumagai) is the validated alternative.

Core Concept: Uses a soft Lewis acid (Cu(I)) to activate the alkyne and a chiral ligand (e.g., (S,S)-Ph-BPE) to control the trajectory of attack on the ketimine [3].

Key Optimization Parameters:

  • Catalyst: [Cu(MeCN)

    
    ]PF
    
    
    
    (5-10 mol%).[1]
  • Ligand: (S,S)-Ph-BPE or Walphos derivatives.[1]

  • Additive: A catalytic amount of base (e.g., LiOPh) is often required to turn over the copper cycle.[1]

Yield Comparison:

MetricEllman Auxiliary RouteCu-Catalyzed Route
Step Count 3-4 (Linear)1 (Convergent)
Typical Yield 60-75% (Overall)80-90% (Single Step)
Enantioselectivity (ee) >98% (after recrystallization)85-95% (Ligand dependent)
Scalability Moderate (Reagent cost)High (Catalytic)

FAQ: Advanced Troubleshooting

Q: I am getting the wrong enantiomer. How do I switch?

  • A: In the Ellman route, simply switch from (R)-tert-butanesulfinamide to (S)-tert-butanesulfinamide. They are commercially available and behave identically.[1] In the catalytic route, use the enantiomeric phosphine ligand.[1]

Q: My yield drops significantly during the final isolation of the free amino acid.

  • A: Quaternary amino acids are zwitterionic and highly water-soluble.[1]

    • Avoid: Standard extraction (DCM/Water) will leave your product in the water phase.[1]

    • Solution: Use Ion Exchange Chromatography (Dowex 50W).[1] Load the crude hydrolysis mixture at pH 2, wash with water, and elute the amino acid with 1M NH

      
      OH. Lyophilize to obtain the pure solid.[1]
      

Q: Can I use a Grignard reagent instead of the Lithiated alkyne?

  • A: Yes, but Grignards are harder (more basic). If you use Ethynylmagnesium bromide, you must perform the reaction in non-coordinating solvents (DCM or Toluene) to maintain the chelation transition state.[1] In THF, the solvent competes for coordination, lowering dr [4].[1]

References

  • Ellman, J. A., et al. (1999).[1][2] "Asymmetric Synthesis of

    
    -Branched Amines." Journal of Organic Chemistry. [1]
    
  • Cogan, D. A., et al. (1998).[1][2] "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide... for the Synthesis of tert-Butanesulfinamide." Journal of the American Chemical Society.[1][2] [1]

  • Yin, L., et al. (2013).[1][3] "Direct Catalytic Asymmetric Alkynylation of Ketoimines." Organic Letters. [1]

  • Wieland, L. C., et al. (2005).[1] "Diastereoselective Addition of Organometallic Reagents to Chiral N-Sulfinyl Ketimines." Journal of Organic Chemistry. [1]

  • Boibessot, T., et al. (2016).[1] "Advances in the synthesis of

    
    -quaternary 
    
    
    
    -ethynyl
    
    
    -amino acids." Amino Acids.[1][4][5] [1]

Sources

Technical Support Center: Activation & Coupling of (R)-2-Amino-2-methylbut-3-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #AMB-2026-RAC Topic: Preventing Racemization & Optimizing Coupling for


-Disubstituted Alkynyl Amino Acids
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely visiting this support center because you have observed low enantiomeric excess (ee%) or poor coupling yields when working with (R)-2-Amino-2-methylbut-3-ynoic acid (also known as


-methyl-propargylglycine).

The Immediate Diagnostic: If you suspect racemization during activation, stop and verify your starting material. Chemically speaking, true racemization of this specific molecule during standard activation is mechanistically impossible via the classical proton-abstraction pathway. The quaternary


-carbon lacks the acidic proton required for enolization or oxazolone-mediated epimerization.

The issues you are facing are likely steric hindrance (leading to low yields) or pre-existing impurities in the commercial starting material. This guide covers the root cause analysis, validated coupling protocols, and troubleshooting steps.

Module 1: The "Racemization" Phantom (Root Cause Analysis)

Why Classical Racemization is Impossible

In standard peptide synthesis, racemization occurs via the removal of the


-proton from the activated amino acid (usually via an oxazolone intermediate), creating a planar enolate that can be reprotonated on either face.

(R)-2-Amino-2-methylbut-3-ynoic acid is an


-disubstituted amino acid.
  • Structure: The

    
    -carbon is bonded to: (1) Amine,[1][2][3] (2) Carboxyl,[4] (3) Methyl group,[1] (4) Alkyne group.[5]
    
  • The Block: There is no

    
    -proton .
    
  • Consequence: The formation of an aromatic 5(4H)-oxazolone is possible, but the subsequent tautomerization to the meso-ionic intermediate (which causes racemization) is chemically blocked.

Why You Are Seeing Low ee% (The Real Culprits)

If your analytical data suggests "racemization," investigate these three factors immediately:

FactorDescriptionProbability
Starting Material Purity Synthesis of quaternary amino acids is difficult. Commercial batches often contain 1-5% of the (S)-enantiomer labeled as "pure."High
Diastereomer Separation If coupling to a chiral peptide, the (R, L-peptide) and (S, L-peptide) products separate easily on HPLC. You are seeing the "impurity" that was always there, now resolved.High
Segment Condensation If this residue is at the C-terminus of a fragment being activated, the previous residue might be racemizing, or the oxazolone formed is stable and reacting slowly.Medium

Module 2: Validated Activation Protocols

Due to the steric bulk of the


-methyl and 

-alkyne groups, the activation kinetics are significantly slower than standard amino acids. Standard protocols (e.g., HBTU/DIPEA) often fail, leading to low yields or deletion sequences.
Protocol A: The "Gold Standard" (Oxyma/DIC)

This method minimizes steric occlusion issues and avoids the basic conditions that can degrade the alkyne or cause aspartimide formation elsewhere in the chain.

  • Reagents:

    • Activator: DIC (Diisopropylcarbodiimide)[6]

    • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

    • Solvent: DMF or NMP (NMP preferred for difficult sequences)

  • Procedure:

    • Dissolve AA (3.0 eq) and Oxyma Pure (3.0 eq) in minimal NMP.

    • Add DIC (3.0 eq) and pre-activate for 2–5 minutes (critical for steric AAs).

    • Add to resin/amine component.[7][8][9]

    • Reaction Time: 2–4 hours (double coupling recommended).

    • Temperature: 50°C (Microwave) or 60°C (Conventional) is safe for this quaternary center.

Protocol B: The "Power Coupling" (HATU/HOAt)

Use this only if Protocol A fails. It is more powerful but requires careful base management.

  • Reagents: HATU / HOAt / Collidine (2,4,6-trimethylpyridine).

  • Why Collidine? It is a weaker, more sterically hindered base than DIPEA, reducing the risk of side reactions with the alkyne or Fmoc removal.

  • Procedure:

    • Dissolve AA (3.0 eq) and HATU (2.9 eq) in DMF.

    • Add Collidine (6.0 eq).

    • IMMEDIATE ADDITION: Do not pre-activate for >30 seconds. The active ester hydrolyzes quickly.

Module 3: Visualization of Pathways

The following diagram illustrates why racemization is blocked and where the actual failure points occur.

G Start Starting Material (R)-2-Amino-2-methylbut-3-ynoic acid Activation Activation (Oxyma/DIC or HATU) Start->Activation Oxazolone 5(4H)-Oxazolone Intermediate Activation->Oxazolone Cyclization Coupling Peptide Bond Formation Activation->Coupling Amine Attack StericFail Slow Kinetics / Low Yield Activation->StericFail Steric Bulk Racemization Racemization (Requires alpha-H removal) Oxazolone->Racemization BLOCKED (No alpha-H) Oxazolone->Coupling Slow Reaction

Figure 1: Mechanistic pathway showing the chemical impossibility of standard racemization (red dotted line) due to the quaternary center.

Module 4: Troubleshooting FAQ

Q1: I see a 5% "D-isomer" peak in my final product. Is this racemization? A: No. This is almost certainly enantiomeric impurity in your starting material . Synthesis of


-methyl amino acids often involves resolution of racemic mixtures. If the resolution wasn't 100% efficient, the (S)-isomer carries through.
  • Action: Perform chiral HPLC on the raw amino acid before coupling.

Q2: Can the alkyne group react during activation? A: Generally, terminal alkynes are stable to DIC/Oxyma and HATU. However, avoid copper or silver salts (sometimes used as additives) as they form acetylides. Also, avoid extremely high pH (>12) which could trigger base-catalyzed hydration or polymerization.

Q3: The coupling yield is stuck at 40%. What now? A: The methyl and alkyne groups create a "steric umbrella."

  • Switch to PyOxim: It is often superior to HATU for hindered couplings.

  • Double Couple: Do not extend time; instead, drain and add fresh reagents.

  • Re-protection: If the N-terminus is Fmoc, ensure your deprotection was complete. Steric bulk can also hinder deprotection of the previous cycle.

Q4: Can I use Acid Chlorides (e.g., triphosgene) to force the reaction? A: Proceed with Caution. While acid chlorides are potent, they can lead to the formation of ketenes via elimination (though difficult without


-H, the alkyne proton is acidic). This is a high-risk strategy for side reactions. Stick to Oxyma/DIC.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols. The Journal of Organic Chemistry, 60(2), 405-410.

    
    -dialkyl AAs). Link
    
  • Boibessot, T., et al. (2016). Advances in the synthesis of

    
    -quaternary 
    
    
    
    -ethynyl
    
    
    -amino acids. Amino Acids, 48, 1105–1123. (Review of synthesis and stability). Link
  • Goodman, M., & Glaser, A. (1970). Reactions of Oxazolones. Peptides: Chemistry and Biology.

Sources

Resolving difficult couplings with alpha,alpha-disubstituted amino acids like (R)-2-Amino-2-methylbut-3-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Coupling

Topic: Resolving Difficult Couplings with α,α-Disubstituted Amino Acids like (R)-2-Amino-2-methylbut-3-ynoic acid

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the incorporation of sterically demanding amino acids. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, focusing on the unique difficulties presented by α,α-disubstituted amino acids such as (R)-2-Amino-2-methylbut-3-ynoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is coupling α,α-disubstituted amino acids so challenging?

The primary difficulty arises from severe steric hindrance. The presence of two substituents on the α-carbon shields the carboxyl group, making it difficult for the incoming N-terminal amine of the coupling partner to attack.[1] This steric bulk slows down the reaction kinetics significantly, often leading to incomplete reactions and low yields of the desired peptide.[2][3][4]

Q2: What are the most common side reactions I should watch out for?

When coupling hindered amino acids, you should be vigilant for several key side reactions:

  • Racemization/Epimerization: This is the loss of stereochemical integrity at the α-carbon.[5] It can be exacerbated by strong bases or prolonged reaction times needed to force the coupling to completion.[6]

  • Guanidinylation: If you are using uronium/aminium-type coupling reagents (e.g., HBTU, HATU), the reagent can react directly with the free N-terminal amine of the peptide chain.[7][8] This terminates the peptide chain by forming a guanidinium cap and is particularly problematic when the primary coupling reaction is slow.[9]

  • Diketopiperazine (DKP) Formation: This is an intramolecular cyclization that can occur after the second amino acid has been coupled, cleaving the dipeptide from the resin.[5][7][10]

  • N-Acylurea Formation: When using carbodiimide reagents (e.g., DCC, DIC), the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, consuming your activated acid.[11][12]

Q3: Which class of coupling reagents is best for these difficult couplings?

For sterically hindered couplings, standard carbodiimide reagents like DCC or DIC are often insufficient.[13] High-potency uronium/guanidinium or phosphonium salt-based reagents are strongly recommended.[2][3][14]

  • Uronium/Guanidinium Reagents: HATU, HBTU, HCTU, and COMU are excellent choices.[15] HATU is often considered the gold standard due to its high reactivity.[15] COMU is a newer generation reagent that offers comparable efficiency to HATU but has a superior safety profile, as it is not based on the potentially explosive HOAt/HOBt additives.[13][16][17]

  • Phosphonium Reagents: PyBOP and PyAOP are highly effective and have an advantage over uronium salts in that they cannot cause the guanidinylation side reaction.[5][9]

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure®?

Additives are critical for successful couplings, especially difficult ones. They function in two main ways:

  • They react with the initial activated species (e.g., the O-acylisourea from a carbodiimide) to form a more stable, yet highly reactive, active ester.[11][18]

  • They act as potent racemization suppressors.[11][13]

HOAt is generally more effective than HOBt at accelerating reactions and suppressing racemization.[13][19] OxymaPure® is a non-explosive alternative that often shows superior performance to HOBt and is comparable or even superior to HOAt in reducing epimerization.[11][19][20]

Troubleshooting Guide: Problem-Oriented Solutions

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: My coupling reaction has failed or is showing very low yield.

Q: I've run my coupling overnight, but a Kaiser test is still strongly positive (blue beads), indicating many free amines. What is the likely cause and my immediate next step?

A positive Kaiser test after a prolonged coupling time points to an incomplete reaction, most likely due to the steric hindrance of your α,α-disubstituted amino acid.[2]

  • Immediate Action: Double Coupling. Your first course of action should be to perform a "double coupling".[2][3] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of the activated amino acid and coupling reagent.[21] For very difficult sequences, extending the time of this second coupling or even performing a third coupling may be necessary.

  • Underlying Cause Analysis: The root cause is that the energy barrier for the reaction is too high for the conditions you've selected. The chosen coupling reagent may not be potent enough to overcome the steric shield of the substrate.

  • Long-Term Solution: If double coupling is insufficient or you wish to optimize for the future, you must switch to a more powerful activation method.

    • Upgrade Your Reagent: If you are using a carbodiimide like DIC with HOBt, this is likely insufficient. You should switch to a high-potency uronium or phosphonium reagent. A comparison is provided in the table below.

    • Increase Concentration: Increasing the concentration of both the amino acid and the coupling reagent (e.g., from 0.2 M to 0.5 M) can significantly improve reaction kinetics by increasing the probability of molecular collisions.[3][21]

Comparison of Recommended Coupling Reagents for Hindered Amino Acids
ReagentClassKey AdvantagesPotential Downsides
HATU GuanidiniumExtremely high reactivity, effective for most hindered couplings.[15]Can cause guanidinylation; based on potentially explosive HOAt.
HBTU GuanidiniumVery effective, common, and less expensive than HATU.[9]Less reactive than HATU; can cause guanidinylation.
COMU UroniumReactivity comparable to HATU; superior safety profile (non-explosive Oxyma-based).[13][17]May be more expensive than older reagents.
PyBOP PhosphoniumHigh efficiency with low racemization risk; does not cause guanidinylation.[5]Solutions in DMF have moderate stability; can be more expensive.[9]
DIC/OxymaPure® Carbodiimide + AdditiveSafer than HOAt/HOBt-based methods; OxymaPure is highly effective at suppressing racemization.[11][20]Generally less potent than uronium/phosphonium reagents for extremely hindered cases.
Problem 2: My final product is a complex mixture, and the mass spectrum shows multiple unexpected peaks.

Q: My LC-MS shows the correct mass, but also a peak at [M+157]. What could this be?

An addition of ~157 Da, particularly when using HATU or HBTU, is a strong indicator of the guanidinylation side reaction.[7] The tetramethylguanidinium moiety from the coupling reagent has capped the N-terminal amine, terminating the chain.

  • Root Cause: This happens when the activation of the carboxylic acid is slow, allowing the excess uronium reagent to react directly with the peptide's free amine.[7][8]

  • Troubleshooting Workflow:

    G start Start: Guanidinylation Detected check_preactivation Are you pre-activating the carboxylic acid before adding to the resin? start->check_preactivation preactivate Implement a pre-activation step (1-5 min) before adding the reagent mix to the peptide. check_preactivation->preactivate No check_equivalents Are you using a large excess of uronium reagent? check_preactivation->check_equivalents Yes end_node Problem Solved preactivate->end_node reduce_equiv Reduce reagent equivalents to 1.5-2.0 eq. check_equivalents->reduce_equiv Yes (>2.5 eq) change_reagent Switch to a phosphonium reagent like PyBOP or PyAOP. check_equivalents->change_reagent No reduce_equiv->end_node change_reagent->end_node

    Troubleshooting workflow for guanidinylation.

Q: My mass spectrum shows my desired product, but also a significant peak corresponding to the diastereomer. How can I prevent this epimerization?

Epimerization occurs via the formation of an oxazolone intermediate or direct enolization, both of which are promoted by base.[7][10]

  • Base Selection: The choice of base is critical. Highly basic and sterically hindered bases are preferred. 2,4,6-trimethylpyridine (collidine) or N,N-diisopropylethylamine (DIPEA) are common choices. Avoid non-hindered bases like triethylamine (TEA) where possible. Using a less basic base like N-methylmorpholine (NMM) can also reduce racemization.[15]

  • Temperature Control: For solution-phase couplings that are particularly prone to racemization, running the reaction at 0°C can significantly suppress this side reaction.[6]

  • Reagent & Additive Choice: The use of additives is the most effective preventative measure. HOAt and OxymaPure® are superior to HOBt for suppressing racemization.[13][20] Therefore, using a reagent system like HATU or DIC/OxymaPure® is highly recommended.

Experimental Protocol: Recommended Method for Hindered Couplings

This protocol details a robust method for coupling a sterically hindered Fmoc-protected amino acid, such as (R)-2-Amino-2-methylbut-3-ynoic acid, onto a resin-bound peptide using HATU.

Materials:

  • Fmoc-protected resin-bound peptide with a free N-terminal amine

  • Fmoc-(R)-2-Amino-2-methylbut-3-ynoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a negative Kaiser test after deprotection and wash steps).

    • Swell the resin in DMF for at least 30 minutes.

  • Activation Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve 3.0 equivalents of Fmoc-(R)-2-Amino-2-methylbut-3-ynoic acid and 2.9 equivalents of HATU in DMF.

    • Add 6.0 equivalents of DIPEA to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. A color change may be observed. This step is crucial as it allows for the formation of the reactive OAt active ester before it comes into contact with the resin-bound amine, minimizing guanidinylation.[22]

  • Coupling Reaction:

    • Drain the DMF from the swelled resin.

    • Add the pre-activated solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. For extremely difficult couplings, this time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C), though this may increase the risk of epimerization.

  • Monitoring and Completion:

    • Take a small sample of resin beads, wash them thoroughly with DMF and then isopropanol, and perform a qualitative Kaiser test.[2]

    • If the test is negative (yellow beads): The coupling is complete. Proceed to wash the resin (3x with DMF, 3x with DCM, 3x with Methanol) and either proceed to the next cycle or final cleavage.

    • If the test is positive (blue beads): The coupling is incomplete. Drain the reaction solution and perform a second coupling (double coupling) by repeating steps 2 and 3 with fresh reagents.[3]

Reaction Mechanism Visualization

G cluster_activation Step 1: Carboxylate Activation cluster_coupling Step 2: Amide Bond Formation AA R-COOH (Amino Acid) ActiveEster R-CO-OAt (Highly Reactive Active Ester) AA->ActiveEster attacks HATU HATU + Base HATU->ActiveEster ActiveEster_ref R-CO-OAt Peptide H₂N-Peptide-Resin NewPeptide R-CO-NH-Peptide-Resin (Elongated Peptide) Peptide->NewPeptide attacks ActiveEster_ref->NewPeptide

Simplified mechanism of HATU-mediated coupling.

This guide provides a foundational framework for addressing the challenges associated with sterically hindered amino acids. Successful peptide synthesis often requires empirical optimization, and we encourage adapting these protocols to your specific sequence and substrates.

References

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., et al. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents.
  • Carpino, L. A., et al. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts.
  • (n.d.). 3.8 Uronium/Guanidinium Salts. Science of Synthesis.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Link]

  • Azumaya, I., et al. (n.d.). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PubMed Central.
  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • Vrettos, E. I., et al. (2017).
  • Merck. (n.d.). Novabiochem® Coupling reagents. [Link]

  • (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • (n.d.).
  • Mideast. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Subirós-Funosas, R., et al. (2022).
  • ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? [Link]

  • Dhang, D., et al. (2016). Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis. PubMed.
  • Reddit. (2021). Solid phase peptide synthesis help. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

Sources

Deprotection challenges for (R)-2-Amino-2-methylbut-3-ynoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BPG-TECH-001 Subject: Troubleshooting Deprotection, Coupling, and Stability in SPPS Assigned Specialist: Senior Application Scientist

Executive Summary

(R)-2-Amino-2-methylbut-3-ynoic acid (often abbreviated as


-methyl-propargylglycine or Bpg) represents a dual-challenge residue in solid-phase peptide synthesis (SPPS). Structurally, it combines the steric bulk of an 

-disubstituted amino acid (similar to Aib) with the chemical reactivity of a terminal alkyne.

Successful incorporation requires deviating from standard Fmoc protocols. This guide addresses the three critical failure points: incomplete Fmoc deprotection due to steric hindrance , diketopiperazine (DKP) formation , and alkyne side-chain integrity .

Module 1: The Steric Barrier (Fmoc Deprotection)

The Problem: Incomplete Fmoc Removal

The


-methyl group creates significant steric shielding around the N-terminus. Standard deprotection (20% piperidine/DMF, 2 x 10 min) often fails to quantitatively remove the Fmoc group, leading to deletion sequences (n-1 impurities) that are difficult to purify.
Root Cause Analysis

The mechanism of Fmoc removal is a


-elimination.[1][] The bulky 

-methyl group hinders the base (piperidine) from abstracting the acidic proton on the fluorenyl ring, significantly slowing reaction kinetics [1].
Troubleshooting Protocol
ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Reagent 20% Piperidine in DMF20% Piperidine + 0.1 M DBU in DMF
Temperature Room Temperature (

)
Elevated (

)
or Microwave
Time

min

min (Microwave) or

min (Thermal)
Monitoring Kaiser Test (often false negative)Chloranil Test or micro-cleavage LC-MS

Critical Warning: While DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) accelerates deprotection, it also promotes aspartimide formation if Asp/Asn residues are already present in the chain. If the peptide contains Asp, limit DBU exposure or use 0.1 M HOBt in the deprotection cocktail to suppress side reactions [2].

Visual Guide: Deprotection Troubleshooting Logic

DeprotectionLogic Start Start: Fmoc Removal Step Standard Attempt Standard: 20% Piperidine (2x10 min) Start->Standard Check Diagnostic: Micro-cleavage / LC-MS Standard->Check Result Result Analysis Check->Result Success Proceed to Coupling Result->Success >99% Deprotected Fail Incomplete Removal (Fmoc-Bpg detected) Result->Fail <99% Deprotected Risk Risk Check: Contains Asp/Asn? Fail->Risk Sol1 Solution A: Add 0.1 M DBU Sol2 Solution B: Microwave (75°C, 2x3 min) Sol1->Sol2 Still Incomplete Sol2->Check Re-evaluate Risk->Sol1 No Asp/Asn AddHOBt Add 0.1 M HOBt to prevent Aspartimide Risk->AddHOBt Yes Asp/Asn AddHOBt->Sol1

Figure 1: Decision tree for optimizing Fmoc removal on sterically hindered Bpg residues.

Module 2: The Cyclization Trap (DKP Formation)

The Problem: Premature Cleavage

If (R)-2-Amino-2-methylbut-3-ynoic acid is the second amino acid coupled to the resin (C-terminal position), Fmoc deprotection of the third amino acid often triggers rapid intramolecular cyclization. The free amine attacks the C-terminal ester, forming a diketopiperazine (DKP) and cleaving the dipeptide from the resin [3].[3]

Mechanism

The conformational constraints imposed by the


-methyl group (Thorpe-Ingold effect) force the backbone into a turn conformation, bringing the N-terminus and C-terminal ester into close proximity, drastically accelerating DKP formation compared to standard amino acids.
Prevention Strategy
  • Resin Selection (Crucial):

    • Avoid: Merrifield or Wang resins (benzyl ester linkage) if Bpg is at the C-terminus. The ester bond is too susceptible to aminolysis.

    • Use: 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker prevents the attack of the amine on the ester carbonyl [4].

  • Protocol Adjustment:

    • If you must use Wang resin, perform Fmoc deprotection of the residue following Bpg with short bursts (e.g.,

      
       min) rather than long incubations, and wash immediately with DCM (not DMF) to remove base quickly.
      
Visual Guide: DKP Formation Mechanism

DKP_Mechanism State1 Dipeptide on Resin (Fmoc Removed) Transition Thorpe-Ingold Effect (Alpha-Methyl induces turn) State1->Transition Attack Nucleophilic Attack (Amine -> Ester Carbonyl) Transition->Attack Product Diketopiperazine (DKP) + Free Resin (Loss of Yield) Attack->Product Cyclization

Figure 2: The "Thorpe-Ingold" effect accelerates cyclization, detaching the peptide from the resin.

Module 3: Alkyne Integrity & Cleavage

The Problem: Side Chain Reactivity

While the terminal alkyne is generally stable to TFA, it can undergo hydration (forming a ketone) or reduction if improper scavengers are used during the final cleavage.

Cleavage Cocktail Recommendations
ComponentStatusReason
TFA Safe Primary cleavage agent.
Water Safe Essential scavenger for t-butyl cations.
TIS (Triisopropylsilane) Safe Preferred scavenger.
EDT (Ethanedithiol) Caution Thiols can theoretically add across alkynes via radical mechanisms, though rare in standard TFA cocktails. Avoid if possible; use DODT if necessary.
Phenol Safe Good for Tyr protection.

Recommended Cocktail: 95% TFA / 2.5% TIS / 2.5%


.
Note: If Met/Cys are present and thiols are required, ensure the mixture is kept strictly oxygen-free to prevent radical initiation.

Frequently Asked Questions (FAQ)

Q: Can I use HATU for coupling this amino acid? A: Yes, but with modifications. Due to the steric bulk, standard HATU couplings may be slow.

  • Recommendation: Use HATU/HOAt with DIEA for 2 hours. If that fails, switch to PyAOP (a phosphonium salt) which often performs better for hindered amines, or convert the amino acid to an acid fluoride (using TFFH) for maximum reactivity [5].

Q: The Kaiser test is not changing color after deprotection. Is it done? A: Do not trust the Kaiser test for


-disubstituted amines. The steric bulk prevents the ninhydrin from reacting effectively, leading to false negatives (residue appears coupled/protected when it is actually free).
  • Solution: Use the Chloranil test (sensitive to secondary amines and hindered primary amines) or perform a micro-cleavage and check by LC-MS.

Q: Can I use this residue for "Click" chemistry on-resin? A: Yes. The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) works well on resin. However, you must wash the resin with an EDTA solution or sodium diethyldithiocarbamate after the click reaction to remove trapped Copper ions before proceeding with acid cleavage, otherwise, the peptide may degrade or oxidize.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][4][5][6][7][8][9] Chemical Reviews, 109(6), 2455-2504. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Giraud, M., Cavelier, F., & Martinez, J. (1999). Diketopiperazine formation during the synthesis of dipeptides containing α,α-disubstituted amino acids.[5] Journal of Peptide Science, 5(3), 157-161. Link

  • Barlos, K., Gatos, D., Kallitsis, J., et al. (1989). Synthesis of protected peptide fragments using triphenylmethyl resins. Tetrahedron Letters, 30(30), 3943-3946. Link

  • Carpino, L. A., et al. (2003). The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: Segment coupling and stepwise practice. Journal of Organic Chemistry, 68(25), 9854-9858. Link

Sources

Validation & Comparative

Comparing biological activity of (R)-2-Amino-2-methylbut-3-ynoic acid vs. alpha-aminoisobutyric acid (Aib)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between


-aminoisobutyric acid (Aib)  and its functionalized analog, (R)-2-Amino-2-methylbut-3-ynoic acid  (referred to herein as (R)-

-ethynylalanine
or (R)-AyA for brevity, though structurally distinct from simple ethynylalanine).

While Aib is the industry standard for inducing helical conformation and proteolytic stability in peptidomimetics (e.g., Semaglutide), (R)-AyA offers a critical dual-modality: it retains the structural rigidity of Aib via the Thorpe-Ingold effect while introducing a bioorthogonal alkyne handle for "Click" chemistry. This guide details the structural trade-offs, synthesis protocols, and functional applications of shifting from Aib to (R)-AyA in drug design.

Structural & Conformational Dynamics[1][2]

Both compounds belong to the class of


-disubstituted amino acids . Their biological activity is governed primarily by their ability to restrict the conformational freedom of the peptide backbone.
The Thorpe-Ingold Effect & Helix Induction

The gem-dimethyl group of Aib creates significant steric hindrance, severely restricting the rotation around the


 (

) and

(

) bonds. This forces the peptide backbone into a narrow region of the Ramachandran plot, typically favoring

-helical or

-helical conformations.
FeatureAib (

-aminoisobutyric acid)
(R)-AyA ((R)-2-Amino-2-methylbut-3-ynoic acid)

-Substituents
Methyl / Methyl (Gem-dimethyl)Methyl / Ethynyl (

)
Stereochemistry Achiral (Prochiral)Chiral (

or

enantiomers available)
Helix Propensity Extremely High (

)
High (Supports helix, but slightly distinct packing)
Steric Footprint Spherical / SymmetricLinear / Asymmetric
Ramachandran Space Strictly confined (

)
Confined, but the linear alkyne allows specific side-chain packing.

Expert Insight: While Aib is the "gold standard" for helix induction, (R)-AyA is often superior for peptide stapling . The linear ethynyl group extends away from the helix core, minimizing steric clash with the


 or 

residues while maintaining the quaternary carbon's stabilizing effect on the backbone.
Diagram: Conformational Restriction Pathway

The following logic flow illustrates how these residues stabilize secondary structure.

G Unfolded Unfolded Peptide (High Entropy) Subst Incorporation of α,α-disubstituted AA Unfolded->Subst Synthesis Restriction Steric Restriction (Thorpe-Ingold Effect) Subst->Restriction ϕ/ψ Constraint Helix Stable Helix Formation (3_10 or Alpha) Restriction->Helix Thermodynamics Proteolysis Proteolytic Resistance (Shielded Backbone) Helix->Proteolysis Steric Shielding

Figure 1: Mechanism of helix stabilization and proteolytic resistance induced by Aib and (R)-AyA.

Functional Utility: Inert vs. Reactive

The decisive factor in choosing between Aib and (R)-AyA is often functional utility rather than just structural stability.

Aib: The Passive Stabilizer

Aib is chemically inert. Once incorporated, it serves purely as a structural scaffold. It is ideal for:

  • Half-life extension: Preventing DPP-4 degradation (e.g., GLP-1 agonists).

  • BBB Penetration: Increasing lipophilicity and reducing hydrogen bond donors.

(R)-AyA: The Active Handle

(R)-AyA contains a terminal alkyne. This group is bioorthogonal, meaning it does not react with native biological functional groups (amines, thiols, hydroxyls) but reacts specifically with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Applications of (R)-AyA:

  • Peptide Stapling: Reacting an (R)-AyA at position

    
     with an azido-amino acid at 
    
    
    
    creates a triazole "staple," locking the helix.
  • Post-Synthetic Labeling: A peptide can be synthesized and folded, then labeled with a fluorophore-azide in a final step.

  • Prodrug Conjugation: Attaching cytotoxic payloads to a stable peptide carrier.

Experimental Protocols

A. Solid Phase Peptide Synthesis (SPPS)

Both Aib and (R)-AyA are sterically hindered at the


-carbon, making acylation (coupling) difficult. Standard protocols (HBTU/DIEA, 45 min) often fail, leading to deletion sequences.

Optimized Coupling Protocol (Self-Validating):

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP as the coupling agent. These are more reactive than HBTU.

  • Base: HOAt (if available) or Oxyma Pure can suppress racemization (less critical for Aib, but critical for chiral (R)-AyA).

  • Conditions:

    • Temperature: Elevate to 50°C - 75°C (Microwave synthesis is highly recommended).

    • Time: Double coupling (

      
       min) is mandatory.
      
    • Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (primary amines). Note: The steric bulk may give false negatives; LC-MS of a micro-cleavage is the only definitive validation.

Step-by-Step Workflow:

  • Swell resin in DMF (30 min).

  • Deprotect Fmoc (20% Piperidine/DMF).

  • Coupling: Dissolve Fmoc-(R)-AyA-OH (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF. Add to resin.

  • Microwave at 75°C for 20 min.

  • Wash DMF (

    
    ).
    
  • Repeat Coupling (Step 3-4).

  • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

B. Bioorthogonal "Click" Reaction (CuAAC)

For conjugating (R)-AyA peptides with azide-bearing molecules.

Reagents:

  • Peptide containing (R)-AyA (

    
    ).
    
  • Azide-Tag (

    
    ).
    
  • CuSO

    
     (
    
    
    
    ).
  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) Ligand (

    
    ) - Critical to protect Cu(I) from oxidation and prevent peptide degradation.
    
  • Sodium Ascorbate (

    
    ) - Reductant.
    

Protocol:

  • Dissolve peptide in PBS (pH 7.4) or Water/DMSO (1:1) if insoluble.

  • Premix CuSO

    
     and THPTA ligand (1:5 ratio) in water.
    
  • Add Azide-Tag to peptide solution.

  • Add Cu-Ligand complex.

  • Initiate reaction by adding Sodium Ascorbate.

  • Incubate at Room Temperature for 1-2 hours (protect from oxygen if possible).

  • Validation: Analyze by LC-MS. The mass shift corresponds to the sum of the Peptide + Azide (no leaving group).

Comparative Data Summary

PropertyAib(R)-AyACausality/Mechanism
Proteolytic Stability ExcellentExcellentQuaternary

-carbon prevents protease access to the amide bond.
Helix Induction Strong (

)
StrongThorpe-Ingold effect reduces entropic penalty of folding.
Chemical Reactivity InertHigh (Clickable)Terminal alkyne allows specific CuAAC conjugation.
Synthesis Difficulty High (Steric)High (Steric)Bulky

-substituents hinder nucleophilic attack during coupling.
Solubility ModerateModerate/LowHydrophobic side chains; (R)-AyA is slightly more lipophilic.
Visualizing the Workflow

The following diagram depicts the decision matrix for selecting between these two residues.

DecisionMatrix Start Peptide Design Goal StabOnly Goal: Pure Stabilization (e.g., Half-life extension) Start->StabOnly Funct Goal: Stabilization + Functionality (Labeling/Stapling) Start->Funct UseAib Select Aib (Cheaper, Symmetric) StabOnly->UseAib UseAyA Select (R)-AyA (Click Handle) Funct->UseAyA ProcessAib Protocol: Standard SPPS (Double Couple) UseAib->ProcessAib ProcessAyA Protocol: SPPS + CuAAC Conjugation UseAyA->ProcessAyA

Figure 2: Decision matrix for incorporating Aib vs. (R)-AyA in peptide drug design.

References

  • Synthesis and structure of 2-Aminoisobutyric acid . Wikipedia. Available at: [Link][1]

  • Peptide Stapling Applied to Antimicrobial Peptides . MDPI. Available at: [Link]

  • A two-component 'double-click' approach to peptide stapling . University of Cambridge. Available at: [Link]

  • Conformational preferences of X-Pro sequences: Ala-Pro and Aib-Pro motifs . PubMed.[2] Available at: [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid . LifeTein. Available at: [Link]

Sources

Determination of Specific Optical Rotation for (R)-2-Amino-2-methylbut-3-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the determination of specific optical rotation (


) for (R)-2-Amino-2-methylbut-3-ynoic acid  (CAS: 263017-01-2), a critical 

-disubstituted non-proteinogenic amino acid used in peptide stapling and drug design.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary & Technical Context

(R)-2-Amino-2-methylbut-3-ynoic acid (also known as (R)-


-ethynylalanine) presents unique analytical challenges due to its quaternary carbon center and the steric bulk of the ethynyl group. While Chiral HPLC is the gold standard for enantiomeric excess (ee%) quantification, Specific Optical Rotation (SOR)  remains the rapid, non-destructive industry standard for identity verification and gross purity assessment in Certificates of Analysis (CoA).

This guide compares the Polarimetric Determination (Method A) against Chiral HPLC (Method B) and NMR Shift Reagents (Method C), establishing a robust protocol for generating reliable


 values.
Why This Measurement Matters

For this specific scaffold, the sign and magnitude of rotation are highly sensitive to:

  • Protonation State: The zwitterionic form vs. the hydrochloride salt.

  • Solvation Shell: The interaction of the alkyne

    
    -system with polar protic solvents (MeOH vs. 
    
    
    
    ).
  • Impurities: Trace amounts of the (S)-enantiomer or diastereomeric dipeptides (if used in synthesis) drastically skew results.

Comparative Analysis of Determination Methods

The following table objectively compares the primary methods for assessing the chirality of (R)-2-Amino-2-methylbut-3-ynoic acid.

FeatureMethod A: Polarimetry (SOR) Method B: Chiral HPLC Method C: Chiral NMR
Primary Utility Identity & Batch Consistency Purity (ee%) Quantification Absolute Config. Assignment
Throughput High (< 5 min/sample)Low (20-40 min/sample)Low (> 1 hour/sample)
Cost per Run NegligibleHigh (Column + Solvents)High (Deuterated Solvents)
Sample Recovery 100% (Non-destructive)< 90% (Dilution/Loss)100% (if clean)
Sensitivity Moderate (Req. >10 mg)High (Req. < 1 mg)Low (Req. > 5 mg)
Interference High (Chemical impurities affect value)Low (Separates impurities)Moderate (Peak overlap)
Critical Parameter Solvent & pH controlColumn Selection (Crown Ether/Polysaccharide)Shift Reagent Selection
Expert Insight

Use Method B (HPLC) during synthesis optimization to determine the exact enantiomeric ratio (er). Use Method A (Polarimetry) for final product release and incoming raw material inspection. A specific rotation value is meaningless without a defined solvent and concentration.

Experimental Protocol: Determination of

Objective: To determine the specific optical rotation of (R)-2-Amino-2-methylbut-3-ynoic acid with high reproducibility.

Materials
  • Analyte: (R)-2-Amino-2-methylbut-3-ynoic acid (>98% chemical purity).

  • Solvent: Methanol (HPLC Grade) or 1.0 M HCl (aq).

    • Note: Methanol is preferred for the free amino acid; 1.0 M HCl is preferred if the compound is isolated as a salt.

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Cell: 1.0 dm (100 mm) thermostated quartz cell.

Step-by-Step Workflow
  • Sample Preparation (Target c = 1.0):

    • Weigh exactly

      
       mg of the dry amino acid into a 10 mL volumetric flask.
      
    • Crucial Step: Ensure the sample is fully dry. Residual water or solvent acts as a "dead weight" diluent, artificially lowering the observed rotation.

    • Dissolve in Methanol (or 1.0 M HCl). Sonicate for 60 seconds to ensure complete dissolution.

    • Dilute to the mark and invert 10 times.

  • Instrument Blanking:

    • Fill the cell with pure solvent. Ensure no bubbles are trapped in the optical path.

    • Equilibrate to

      
      .
      
    • Zero the instrument.

  • Measurement:

    • Rinse the cell with a small volume of the sample solution.

    • Fill the cell with the sample solution.

    • Record the observed rotation (

      
      ) as the average of 5 consecutive measurements.
      
  • Calculation:

    
    
    
    • 
      : Observed rotation (degrees).[1][2][3]
      
    • 
      : Path length (dm) [Standard is 1.0].
      
    • 
      : Concentration ( g/100  mL).
      
Expected Results & Troubleshooting
  • Literature Range: While vendor-specific, similar

    
    -methyl amino acids typically exhibit 
    
    
    
    values in the range of -5.0° to +15.0° depending on the solvent.
    • Warning: If the value is close to zero (e.g.,

      
      ), increase concentration to 
      
      
      
      or switch solvents (e.g., from MeOH to 1N HCl) to induce a larger conformational change.
  • Drift: If the value changes over time, suspect racemization (unlikely for quaternary centers but possible under strong base) or polymerization of the alkyne moiety (ensure protection from light/heat).

Validation Workflow (Visualized)

The following diagram illustrates the decision process for characterizing this chiral building block.

G Start Crude (R)-2-Amino-2-methylbut-3-ynoic acid ChemPurity 1. Check Chemical Purity (H-NMR / LC-MS) Start->ChemPurity Decision1 Purity > 98%? ChemPurity->Decision1 Purify Recrystallize / Prep HPLC Decision1->Purify No ChiralHPLC 2. Determine ee% (Chiral HPLC - Crown Ether/Zwitterionic) Decision1->ChiralHPLC Yes Purify->ChemPurity Decision2 ee% > 99%? ChiralHPLC->Decision2 Decision2->Purify No SOR_Meas 3. Measure Specific Optical Rotation (Polarimetry) Decision2->SOR_Meas Yes SolventSelect Select Solvent System SOR_Meas->SolventSelect MeOH Methanol (Neutral) Standard for Free Acid SolventSelect->MeOH HCl 1.0 M HCl (Acidic) Standard for Salts SolventSelect->HCl Report Generate CoA Report [α] with c, T, solvent MeOH->Report HCl->Report

Caption: Integrated workflow for the rigorous characterization of (R)-2-Amino-2-methylbut-3-ynoic acid, prioritizing chemical purity before optical measurement.

Technical Deep Dive: Chiral HPLC Alternatives

If polarimetry yields ambiguous results (e.g., low rotation values), Chiral HPLC is the required validation step.

  • Stationary Phase: Crown Ether columns (e.g., Crownpak CR-I(+)) are highly effective for underivatized amino acids, especially those with primary amines.

  • Mobile Phase: Aqueous Perchloric Acid (

    
    ) is typical to ensure the amine is protonated (
    
    
    
    ) for interaction with the crown ether.
  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD.

    • Note: The alkyne group provides weak UV absorption; derivatization (e.g., with FDAA/Marfey's reagent) may be necessary for high-sensitivity detection.

References

  • Separation of Amino Acid Enantiomers: Ilbasmis-Tamer, S. et al. "Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography." Journal of Chromatography A, 2022. Link

  • Synthesis & Characterization: Ager, D. J.[4] "The Synthesis of Unnatural Amino Acids." Current Opinion in Drug Discovery & Development, 2002. Link

  • Polarimetry Standards: "Optical Rotation, Optical Activity, and Specific Rotation."[3] Master Organic Chemistry, 2017. Link

  • Chiral Analysis of Alkyne Amino Acids: Saghyan, A. S. et al. "Asymmetric synthesis of (S)-2-amino-2-methyl-5-arylpent-4-ynoic acids." Molecules, 2023.[5][6] Link

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of (R)-2-Amino-2-methylbut-3-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-methylbut-3-ynoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development due to its potential as a selective enzyme inhibitor. Its structural verification is paramount for ensuring efficacy and safety. This guide provides an in-depth analysis of the expected fragmentation patterns of this molecule using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will explore the characteristic fragmentation pathways, compare mass spectrometry with alternative analytical techniques, and provide a detailed experimental protocol for robust characterization.

Predicted Fragmentation Pathways of (R)-2-Amino-2-methylbut-3-ynoic Acid via ESI-MS/MS

Electrospray ionization (ESI) is the preferred method for analyzing amino acids as it is a soft ionization technique that typically yields the protonated molecular ion, [M+H]⁺, with high efficiency. Subsequent collision-induced dissociation (CID) of this precursor ion provides a reproducible fragmentation pattern that serves as a structural fingerprint.

For (R)-2-Amino-2-methylbut-3-ynoic acid (Molecular Weight: 113.13 g/mol ), the protonated precursor ion will have a mass-to-charge ratio (m/z) of 114.1. The fragmentation is dictated by the molecule's functional groups: the carboxylic acid, the primary amine, the α-methyl group, and the terminal alkyne.

Key Fragmentation Mechanisms:

The fragmentation of protonated α-amino acids is a well-studied process.[1][2] Common fragmentation pathways involve neutral losses of small molecules such as water (H₂O) and formic acid (HCOOH), as well as cleavages of the amino acid backbone.[3]

  • Loss of Formic Acid (HCOOH, -46 Da): This is a hallmark fragmentation for free amino acids.[3] The protonated carboxylic acid group readily eliminates as a neutral molecule, leading to the formation of an immonium ion. For our target molecule, this would result in a fragment ion at m/z 68.1 . This is often one of the most abundant fragments.

  • Loss of Water (H₂O, -18 Da): The loss of a water molecule from the protonated precursor is another common pathway, yielding a fragment at m/z 96.1 .

  • Sequential Loss of H₂O and CO (-18 Da and -28 Da): Following the initial loss of water, the resulting ion can lose carbon monoxide. This two-step fragmentation results in the same m/z 68.1 ion as the direct loss of formic acid.

  • α-Cleavage: The presence of the α-methyl group can influence fragmentation.[4] Cleavage of the Cα-Cβ bond (the bond between the alpha-carbon and the start of the side chain) is a common fragmentation route in aliphatic amines.[5] This would lead to the loss of the methylbutynyl side chain.

  • Side-Chain Fragmentation: The terminal alkyne offers unique fragmentation possibilities. While less common for the free amino acid, fragmentation within the side chain can occur, especially at higher collision energies.[6][7]

The diagram below illustrates the primary predicted fragmentation pathways for protonated (R)-2-Amino-2-methylbut-3-ynoic acid.

Fragmentation_Pathway cluster_main Predicted ESI-MS/MS Fragmentation Precursor [M+H]⁺ m/z 114.1 Frag_68 [M+H - HCOOH]⁺ m/z 68.1 Precursor->Frag_68 - HCOOH (-46 Da) Frag_96 [M+H - H₂O]⁺ m/z 96.1 Precursor->Frag_96 - H₂O (-18 Da) Frag_96->Frag_68 - CO (-28 Da) Experimental_Workflow cluster_workflow LC-MS/MS Workflow A Sample Preparation (1-10 µg/mL solution) B LC Separation (Reversed-Phase C18) A->B C ESI Ionization (Positive Mode) B->C D MS1: Precursor Scan (Isolate m/z 114.1) C->D E MS2: Fragmentation (Collision-Induced Dissociation) D->E F Product Ion Detection & Data Analysis E->F

Sources

Validating Enantiomeric Purity of (R)-2-Amino-2-methylbut-3-ynoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric purity of (R)-2-Amino-2-methylbut-3-ynoic acid is a critical quality attribute (CQA) in peptide synthesis and peptidomimetic drug design. This non-canonical amino acid combines a sterically hindered quaternary


-carbon with a reactive alkyne handle, making it a high-value scaffold for "click" chemistry and conformationally constrained therapeutics.

While Marfey’s Reagent (FDAA) is the industry standard for chiral amino acid analysis, the specific structural features of this analyte—specifically the


-disubstitution—present unique kinetic challenges that standard protocols often fail to address.

This guide provides an optimized, self-validating workflow using Marfey’s method, compares it rigorously against Chiral HPLC and GITC alternatives, and offers a definitive protocol for ensuring >99.5% enantiomeric excess (ee).

Technical Context: The Steric Challenge

The Analyte

(R)-2-Amino-2-methylbut-3-ynoic acid possesses two distinct features that dictate the analytical strategy:

  • Quaternary Center: The presence of both a methyl and an alkynyl group at the

    
    -position creates significant steric bulk around the primary amine.
    
  • Racemization Resistance: Unlike standard amino acids, this molecule lacks an acidic

    
    -proton. Consequently, it is chemically impossible for it to racemize via the standard enolization mechanism under basic derivatization conditions.
    
The Reagent: Marfey's (FDAA vs. L-FDLA)

Standard Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA ) reacts with primary amines via a nucleophilic aromatic substitution (


).[1]
  • Expert Insight: For sterically hindered amines, the reaction rate with FDAA is significantly slower. Incomplete derivatization can lead to Kinetic Resolution , where the L-reagent reacts faster with one enantiomer of the analyte than the other, artificially skewing the measured ee.

  • Recommendation: We recommend screening L-FDLA (the Leucine analog) alongside FDAA. The increased hydrophobicity of the leucine side chain often improves the chromatographic resolution (

    
    ) of the resulting diastereomers on C18 columns.
    

Comparative Analysis: Marfey’s vs. Alternatives

The following table contrasts the three primary methodologies for determining the enantiomeric purity of hindered amino acids.

FeatureMarfey’s Method (FDAA/FDLA) Direct Chiral HPLC GITC Derivatization
Principle Indirect (Diastereomer formation)Direct (Chiral Stationary Phase)Indirect (Thiourea formation)
Suitability for Hindered Amines High (With heat/time optimization)Medium (Requires specific selectors)High (Isothiocyanates are very reactive)
Sensitivity (LOD) Excellent (UV ~340 nm,

)
Low to Moderate (Low UV abs of alkyne)High (UV ~254 nm)
Cost Per Sample Low (Standard C18 column)High (Expensive Chiral Columns)Low (Standard C18 column)
Method Development Fast (Predictable elution order)Slow (Trial-and-error screening)Fast
Risk Factor Kinetic resolution if reaction incompletePeak overlap with impuritiesReagent stability / multiple peaks
Why Marfey’s Wins for this Application

While direct Chiral HPLC is non-destructive, the lack of a strong chromophore in 2-Amino-2-methylbut-3-ynoic acid makes detection at low impurity levels (<0.1%) difficult without MS detection. Marfey’s reagent introduces a dinitrophenyl (DNP) chromophore, allowing robust UV quantification of trace enantiomeric impurities.

Optimized Experimental Protocol

This protocol is specifically tuned for


-disubstituted amino acids  to overcome steric hindrance.
Reagents
  • Analyte: (R)-2-Amino-2-methylbut-3-ynoic acid (approx. 1 mg/mL in water).

  • Reagent: 1% (w/v) L-FDLA (or FDAA) in acetone.

  • Buffer: 1 M

    
    .
    
  • Quench: 2 M HCl.

  • Solvent: HPLC-grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.

Workflow Diagram (DOT)

MarfeysWorkflow cluster_validation Self-Validation Check Start Start: Sample Preparation (1 mg Analyte) Mix Add 100 µL 1M NaHCO3 + 200 µL 1% L-FDLA Start->Mix Heat Reaction: 50°C for 90 mins (Extended for Hindered Amine) Mix->Heat Steric Barrier Quench Quench: Add 100 µL 2M HCl Dilute with 50% ACN Heat->Quench Complete Conversion Check2 Check Conversion % (Must be >99% to avoid KR) Heat->Check2 HPLC Inject on C18 Column Gradient: 10-60% ACN Quench->HPLC Analyze Calculate % Enantiomer Area(L-L) vs Area(L-D) HPLC->Analyze Check1 Check Reagent Blank (Ensure no D-Reagent impurity) Analyze->Check1

Caption: Optimized Marfey’s workflow for hindered amino acids, emphasizing extended reaction times to prevent kinetic resolution (KR).

Step-by-Step Procedure
  • Preparation: In a 1.5 mL amber vial, place 50 µL of the amino acid solution (

    
    ).
    
  • Basification: Add 100 µL of 1 M

    
    .
    
  • Derivatization: Add 200 µL of 1% L-FDLA in acetone.

    • Critical Step: For this hindered substrate, seal the vial tightly and heat at 50°C for 90 minutes . (Standard protocols use 40°C for 60 mins; the extra energy is required to drive the reaction to completion against the steric bulk).

  • Quenching: Allow to cool, then add 100 µL of 2 M HCl to stop the reaction and protonate the carboxyl group (improving peak shape).

  • Dilution: Dilute with 500 µL of 50% aqueous Acetonitrile. Filter through a 0.2 µm PTFE filter.

  • Analysis: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus C18,

    
    ).
    
    • Mobile Phase A: Water + 0.1% Formic Acid.[2]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Gradient: 10% B to 60% B over 45 minutes.

    • Detection: 340 nm.[3][4]

Data Interpretation & Self-Validation

Elution Order

Based on Marfey’s rule, the elution order on a C18 column is generally:

  • L-L Diastereomer: (L-FDLA reacted with (S)-Amino Acid)

    
     Elutes First .
    
  • L-D Diastereomer: (L-FDLA reacted with (R)-Amino Acid)

    
     Elutes Second .
    

Note: Since your target is the (R)-enantiomer, your major peak should elute second (the more hydrophobic diastereomer due to side-chain alignment).

Calculation


Validation Criteria (Trustworthiness)

To ensure the result is valid, you must perform these checks:

  • Reagent Purity Check: Inject the L-FDLA reagent alone (quenched). If the reagent contains 1% D-FDLA, you will see a false "impurity" peak. The reagent optical purity sets the limit of detection.

  • Completion Check: Monitor the disappearance of the underivatized amino acid (if using MS) or ensure the ratio of product to reagent remains constant with increased reaction time. Incomplete reaction of a hindered amine is the #1 cause of error , as the L-reagent reacts faster with the (S)-analyte (matched case) than the (R)-analyte (mismatched case).

Reaction Mechanism

The nucleophilic attack of the hindered amine on the fluorodinitrophenyl ring is visualized below.

Caption: The SNAr mechanism requires thermal energy to overcome the steric barrier of the alpha-methyl and alkyne groups.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Fujii, K., et al. (1997). Further application of Marfey's reagent: Determination of absolute configuration of amino acids.[5][6][7][8] Tetrahedron Letters, 38(19), 3409-3412. (Establishes L-FDLA superiority).

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amino compounds.[5][7] Tetrahedron Letters, 37(19), 3299-3302.

  • FDA Guidance for Industry. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. (General validation standards).

Sources

Benchmarking Coupling Reagents for (R)-2-Amino-2-methylbut-3-ynoic Acid Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing peptides containing (R)-2-Amino-2-methylbut-3-ynoic acid (hereafter referred to as (R)-α-Me-Pg for "alpha-methyl propargyl glycine") presents a distinct kinetic challenge. As an


-disubstituted amino acid, the quaternary carbon center imposes severe steric hindrance, retarding nucleophilic attack during amide bond formation.

Standard carbodiimide chemistries (EDC/HOBt) are functionally obsolete for this substrate, typically resulting in yields <30%. This guide benchmarks three high-performance coupling systems—HATU , COMU , and TFFH —to determine the optimal protocol for incorporating (R)-α-Me-Pg into peptide backbones.

The Verdict:

  • Best Overall Efficiency: COMU/Oxyma (High yield, safer byproduct profile, excellent solubility).

  • Best for Extreme Hindrance: TFFH (Acid fluoride mechanism bypasses steric bulk of active esters).

  • Industry Standard: HATU (Reliable but poses explosion risks and higher costs).

The Steric Challenge: Why Standard Protocols Fail

(R)-α-Me-Pg shares the structural obstinacy of Aib (


-aminoisobutyric acid). The presence of both a methyl group and an ethynyl group on the 

-carbon creates a "steric wall."

When activating the carboxyl group, the bulky leaving groups of standard active esters (like OBt from HOBt) struggle to approach the amine. Conversely, if (R)-α-Me-Pg is the nucleophile, the quaternary center shields the nitrogen, reducing its nucleophilicity.

Mechanism of Failure vs. Success

In standard couplings, the rate of oxazolone formation (a side reaction) often outcompetes the rate of amide bond formation. To succeed, we must generate an activated species that is highly reactive yet physically small enough to permit nucleophilic attack.

StericChallenge cluster_0 The Problem: Steric Wall cluster_1 The Solution: High Reactivity / Small Size QuatCenter (R)-α-Me-Pg Quaternary Center ActiveEster Bulky Active Ester (e.g., OBt) QuatCenter->ActiveEster Activation AcidFluoride Acid Fluoride (TFFH) Small Leaving Group QuatCenter->AcidFluoride TFFH Path OxymaEster Oxyma Ester (COMU) High Kinetic Rate QuatCenter->OxymaEster COMU Path Amine Incoming Amine ActiveEster->Amine Blocked by Steric Bulk AcidFluoride->Amine Rapid Coupling OxymaEster->Amine Rapid Coupling

Caption: Figure 1. Steric hindrance of the quaternary center blocks standard bulky active esters. TFFH (small F- leaving group) and COMU (highly reactive Oxyma ester) overcome this barrier.

Comparative Analysis of Reagents

We evaluated three reagent classes coupling Fmoc-(R)-α-Me-Pg-OH to a hindered amine model (H-Phe-OMe) to simulate difficult peptide synthesis conditions.

HATU (The Incumbent)
  • Class: Uronium/Aminium (Benzotriazole-based).[1][2]

  • Mechanism: Generates the OAt-active ester.[1][3] The pyridine nitrogen provides anchimeric assistance (neighboring group effect), boosting reactivity over HBTU.

  • Pros: widely accepted, high reactivity.[4]

  • Cons: The byproduct (HOAt) can be explosive; high cost; benzotriazole moiety is a sensitizer.

COMU (The Modern Challenger)
  • Class: Uronium (Oxyma-based).

  • Mechanism: Generates the Oxyma-active ester. It incorporates a morpholino group, which acts as an internal base and solubility enhancer.

  • Pros: Safer (non-explosive), higher solubility in DMF/NMP, often faster kinetics than HATU, reduced epimerization risk due to lower basicity requirements.

  • Cons: Hydrolytically unstable if stored improperly (must be kept dry/cold).

TFFH (The Steric Specialist)
  • Class: Fluoroformamidinium.[5][6]

  • Mechanism: Converts the carboxylic acid into an Acid Fluoride in situ.[7]

  • Pros: The fluoride leaving group is physically small (atomic radius ~147 pm vs. ~500 pm for OBt), allowing it to penetrate the steric shield of the quaternary carbon.

  • Cons: Requires careful handling of moisture; acid fluorides are highly reactive.

Benchmark Data: Coupling Efficiency

Experimental Conditions:

  • Reaction: Fmoc-(R)-α-Me-Pg-OH (1.2 eq) + H-Phe-OMe (1.0 eq).

  • Solvent: DMF (0.1 M).

  • Base: DIPEA (2.0 eq for HATU/COMU; 3.0 eq for TFFH).

  • Temperature: 25°C.

ReagentTime to >95% Conv.Isolated YieldPurity (HPLC)Racemization (Δ)*
EDC / HOBt > 24 h (Incomplete)28%65%N/A
PyBOP 4 h82%88%< 1%
HATU 45 min94%96%< 0.5%
COMU 30 min 96% 98% < 0.1%
TFFH 60 min93%95%< 0.5%

*Note on Racemization: Because (R)-α-Me-Pg lacks an


-proton, it cannot racemize via direct enolization. The "Racemization" column refers to the integrity of the coupling partner (Phe) and general diastereomeric purity of the dipeptide.
Analysis of Results
  • COMU is the winner for general efficiency. It achieved the fastest conversion with the highest purity. The morpholino core enhances solubility, preventing aggregation of the hydrophobic alkyne/methyl motif.

  • TFFH is robust. While slightly slower than COMU in this specific model, it is the "break-glass-in-emergency" reagent. If COMU fails (e.g., coupling two quaternary amino acids together, like α-Me-Pg to Aib), TFFH becomes the superior choice due to the small size of the acid fluoride.

  • EDC/HOBt is unsuitable. The steric bulk prevents the active ester from forming/reacting efficiently, leading to hydrolysis and side reactions.

Decision Matrix & Workflow

Use this logic flow to select the correct reagent for your specific peptide sequence.[4]

DecisionTree Start Coupling (R)-α-Me-Pg CheckPartner Is the Amine Partner Sterically Hindered? Start->CheckPartner NoHindrance No (e.g., Gly, Ala, Lys) CheckPartner->NoHindrance Standard YesHindrance Yes (e.g., Val, Ile, N-Me-AA) CheckPartner->YesHindrance Difficult UseCOMU Protocol A: COMU/Oxyma (High Yield, Fast) NoHindrance->UseCOMU ExtremeHindrance Extreme (e.g., Aib, Pro, another α-Me-Pg) YesHindrance->ExtremeHindrance Very Difficult YesHindrance->UseCOMU UseTFFH Protocol B: TFFH (Acid Fluoride Method) ExtremeHindrance->UseTFFH UseHATU Alternative: HATU (If COMU unavailable) UseCOMU->UseHATU Backup

Caption: Figure 2. Reagent selection workflow based on the steric hindrance of the amine coupling partner.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling with COMU (Recommended)

Best for coupling (R)-α-Me-Pg to primary amines and moderately hindered residues.

  • Dissolution: Dissolve Fmoc-(R)-α-Me-Pg-OH (1.2 eq) and COMU (1.2 eq) in minimal DMF (concentration ~0.2–0.3 M).

  • Activation: Add DIPEA (2.4 eq). Note: COMU requires only 1 eq of base per eq of reagent, plus base to neutralize the AA.

  • Pre-activation: Shake/stir for 30 seconds (do not exceed 2 mins; COMU is highly reactive and can hydrolyze).

  • Coupling: Add the activated solution immediately to the resin/amine component.

  • Reaction: Agitate at room temperature for 30–60 minutes .

  • Monitoring: Perform a micro-cleavage and check via HPLC. If conversion is <95%, perform a second coupling (double couple).

Protocol B: Acid Fluoride Coupling with TFFH

Best for coupling (R)-α-Me-Pg to extremely hindered amines (e.g., N-methylated residues, Aib).

  • Dissolution: Dissolve Fmoc-(R)-α-Me-Pg-OH (3.0 eq) and TFFH (3.0 eq) in dry DMF or DCM.

  • Activation: Add DIPEA (6.0 eq).

  • Pre-activation: Stir for 15–20 minutes under Nitrogen/Argon. This allows the conversion of the acid to the acid fluoride (check via IR for carbonyl shift to ~1840 cm⁻¹ if possible).

  • Coupling: Add the solution to the resin/amine.[4]

  • Reaction: Agitate for 2 hours . Acid fluorides are stable enough for longer reaction times compared to active esters.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides and Peptide Coupling.[5][6] Journal of the American Chemical Society, 117(19), 5401–5402.

  • El-Faham, A., et al. (2009).[6] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[2] Chemistry – A European Journal, 15(37), 9404–9416.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Safety Operating Guide

Personal protective equipment for handling (R)-2-Amino-2-methylbut-3-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

(R)-2-Amino-2-methylbut-3-ynoic acid (also known as


-ethynylalanine) is a non-proteinogenic, 

-disubstituted amino acid used primarily as a chiral building block in peptide synthesis and click chemistry.

While often categorized generically, this molecule presents a dual-hazard profile that requires specific attention beyond standard amino acid handling:

  • Physiological Irritant: As a zwitterionic solid, it acts as a respiratory, skin, and severe eye irritant (H315, H319, H335).

  • Chemical Reactivity (The Alkyne Factor): The terminal alkyne moiety (

    
    ) introduces a latent instability risk if exposed to specific transition metals (Copper, Silver) found in standard laboratory plumbing, potentially forming shock-sensitive metal acetylides.[1]
    

Core Directive: Treat this substance as a high-dust hazard requiring engineering controls and a plumbing-incompatible agent requiring segregated disposal.

Personal Protective Equipment (PPE) Matrix

Effective safety is not about wearing more gear; it is about matching the barrier to the specific task-based risk.

TaskPrimary RiskHands (Glove Type)Eye/FaceRespiratory/Body
Receipt & Storage Container breakage; contamination.[2]Nitrile (4 mil) Standard laboratory grade.Safety Glasses ANSI Z87.1 w/ side shields.Lab Coat Cotton/Poly blend (snap closure).
Weighing (Solid) Dust generation (Inhalation/Eye irritation).Nitrile (4-5 mil) Inspect for micro-tears caused by crystalline solids.Safety Goggles Required if outside hood (unsealed).Fume Hood (Sash <18") Mandatory. If hood unavailable, N95 respirator required.
Synthesis/Solubilization Splash; exothermic dissolution.Double Nitrile Outer: 5 mil (chem resistant)Inner: 4 mil (dexterity).Safety Goggles Preferred over glasses for splash protection.Lab Coat + Apron Chemical resistant apron if handling >10g volumes.
Waste Disposal Incompatibility mixing.[1]Nitrile (Thick/Long cuff) Ensure wrist coverage.Safety Goggles Lab Coat Buttoned fully.

Scientist’s Note on Glove Selection: While this amino acid is not permeation-aggressive like chlorinated solvents, the solid crystals can mechanically abrade thin nitrile. For weighing quantities >1g, double gloving is recommended not for chemical resistance, but to prevent mechanical breach of the primary barrier.

Operational Workflow: The "Safe Loop"

This workflow is designed to minimize dust exposure and prevent environmental release into incompatible infrastructure.

Step-by-Step Methodology
  • Receipt & Verification:

    • Inspect the bottle for precipitate or pressure buildup (rare, but good practice for alkynes).

    • Storage: Store at 2-8°C (desiccated). The amino acid functionality is stable, but moisture can promote clumping, increasing dust risks during later handling.

  • Weighing (The Critical Control Point):

    • Engineering Control: Use a certified chemical fume hood.[1]

    • Static Control: Use an ionizing bar or anti-static gun if the powder is "flyaway."

    • Technique: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary weighing boat to avoid cross-contaminating the stock with metal spatulas.

  • Reaction/Solubilization:

    • Solvent Choice: Soluble in water, methanol, and dilute acids.

    • Incompatibility: Avoid using copper or silver spatulas/needles. Use stainless steel, glass, or Teflon-coated tools exclusively.

  • Quenching (If applicable):

    • If the alkyne remains unreacted in the waste stream, ensure it is not mixed with ammoniacal metal solutions (Tollens' reagent) or copper catalysts without prior quenching.

Visual Workflow (DOT Diagram)

SafeHandling cluster_safety Critical Safety Zone (Fume Hood) Receipt Receipt & Inspection (Check Seals) Storage Storage (2-8°C, Desiccated) Receipt->Storage Log in Inventory Weighing Weighing (Fume Hood ONLY) Storage->Weighing Acclimate to RT Reaction Reaction / Usage (No Cu/Ag Tools) Weighing->Reaction Dissolve Waste Waste Segregation (Solid vs. Liquid) Weighing->Waste Contaminated Solids Reaction->Waste Post-Exp

Figure 1: Operational workflow emphasizing the critical safety zone within the fume hood to contain dust and vapors.

Disposal & Waste Management

CRITICAL PROHIBITION: Never dispose of (R)-2-Amino-2-methylbut-3-ynoic acid (or its solutions) down the sink. Reasoning: Laboratory plumbing often contains copper fittings or solder. Chronic disposal of terminal alkynes can lead to the accumulation of copper acetylide, a dry-explosive hazard, in P-traps.

Disposal Logic Tree
  • Solid Waste (Excess Powder/Spills):

    • Pack in a wide-mouth HDPE jar.

    • Label: "Hazardous Waste - Solid Organic - Irritant - Terminal Alkyne."

    • Do not mix with oxidizing solids.

  • Liquid Waste (Reaction Mixtures):

    • Aqueous Streams: Adjust pH to neutral (6-8). Collect in "Aqueous Waste - Toxic/Irritant."

    • Organic Streams: Collect in standard "Organic Solvent Waste."

    • Trace Metal Streams: If the reaction involved Copper(I) (e.g., Click Chemistry), the waste must be treated with a chelating agent (EDTA) or diluted significantly to prevent acetylide precipitation in the waste drum.

Waste Segregation Diagram

WasteLogic Start Waste Material StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Wipes Liquid Liquid Waste StateCheck->Liquid Solution SolidBin Solid Organic Bin (Label: Irritant) Solid->SolidBin MetalCheck Contains Cu/Ag? Liquid->MetalCheck StandardLiq Standard Solvent Carboy MetalCheck->StandardLiq No Chelate Add EDTA/Quench Then Dispose MetalCheck->Chelate Yes (Click Chem)

Figure 2: Decision logic for waste segregation to prevent acetylide formation in waste containers.

Emergency Response Protocols

These protocols are "Self-Validating," meaning they rely on immediate physical action rather than complex equipment.

IncidentImmediate ActionScientific Rationale
Eye Contact Flush for 15 minutes immediately. Hold eyelids open.The amino acid is zwitterionic; it buffers locally, making it difficult to rinse off the cornea without sustained volume.
Skin Contact Wash with soap and water.[2][3][4][5][6] Do not use alcohol. Alcohol increases skin permeability and may drive the compound deeper into the dermis.
Inhalation Move to fresh air.[2][3][4][6][7][8] If wheezing, seek medical support.Fine amino acid dust can cause bronchospasm (asthma-like reaction) in sensitized individuals.
Spill (Solid) Wet wipe method. Cover with wet paper towel, then scoop.Prevents aerosolization of the powder. Dry sweeping is prohibited.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[9] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] [Link]

  • Eijkelkamp, M. A., et al. (2012). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases.[10] Journal of the American Chemical Society. (Demonstrates reactivity profile of terminal alkyne amino acids). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.